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  • Product: BenzaMide, 2-Mercapto-N-(phenylMethyl)-
  • CAS: 13156-90-6

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Foundational

"BenzaMide, 2-Mercapto-N-(phenylMethyl)-" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Mercapto-N-(phenylmethyl)benzamide Introduction 2-Mercapto-N-(phenylmethyl)benzamide is a molecule of interest in medicinal chemistry and drug development due to its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Mercapto-N-(phenylmethyl)benzamide

Introduction

2-Mercapto-N-(phenylmethyl)benzamide is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are prevalent in various biologically active compounds. The presence of a thiol group, an amide linkage, and a benzyl moiety offers a versatile scaffold for further chemical modifications and the exploration of its pharmacological potential. This guide provides a comprehensive, in-depth technical overview of a plausible and scientifically grounded synthetic pathway for this target compound, designed for researchers, scientists, and professionals in the field of drug development. The proposed synthesis is structured to address the key chemical challenges, including regioselectivity and the use of protective group chemistry, ensuring a robust and reproducible methodology.

The narrative of this guide is built upon the principles of causality in experimental design, providing not just a series of steps, but a rationale for the chosen synthetic strategy. Each protocol is designed as a self-validating system, with clear parameters and expected outcomes, grounded in authoritative chemical literature.

Strategic Overview of the Synthesis

The synthesis of 2-Mercapto-N-(phenylmethyl)benzamide is not directly reported in a single, established procedure. Therefore, a multi-step synthetic route has been devised based on fundamental principles of organic synthesis and analogous transformations found in peer-reviewed literature. The primary challenge in this synthesis is the presence of two nucleophilic sites: the thiol (S-H) and the amide (N-H). The thiol group is significantly more acidic and its conjugate base, the thiolate, is a much stronger nucleophile than the corresponding amide. Consequently, direct N-benzylation of 2-mercaptobenzamide would likely result in preferential S-alkylation.

To overcome this, a three-stage strategy is proposed:

  • Synthesis of the Core Scaffold: Preparation of 2-mercaptobenzamide.

  • Orthogonal Protection: Selective protection of the thiol group to prevent its reaction in the subsequent step.

  • N-Functionalization and Deprotection: N-benzylation of the protected intermediate, followed by the removal of the thiol protecting group to yield the final product.

This strategic approach ensures high selectivity and leads to the desired product with good purity and yield.

Experimental Workflow Diagram

G cluster_0 Stage 1: Synthesis of 2-Mercaptobenzamide cluster_1 Stage 2: Thiol Protection cluster_2 Stage 3: N-Benzylation and Deprotection start1 Dithiosalicylic acid amide proc1 Reduction with Zn/HCl start1->proc1 prod1 2-Mercaptobenzamide proc1->prod1 start2 2-Mercaptobenzamide proc2 Reaction with Trityl Chloride start2->proc2 prod2 2-(Tritylthio)benzamide proc2->prod2 start3 2-(Tritylthio)benzamide proc3 N-Benzylation with Benzyl Bromide start3->proc3 prod3 N-Benzyl-2-(tritylthio)benzamide proc3->prod3 proc4 Deprotection with TFA/TIS prod3->proc4 prod4 2-Mercapto-N-(phenylmethyl)benzamide proc4->prod4

Caption: Overall synthetic workflow for 2-Mercapto-N-(phenylmethyl)benzamide.

Stage 1: Synthesis of 2-Mercaptobenzamide

The foundational step of this synthesis is the preparation of the 2-mercaptobenzamide core. A reliable method for this transformation is the reduction of a disulfide precursor, dithiosalicylic acid amide.[1] This approach is advantageous as it starts from a stable solid and proceeds under well-established reducing conditions.

Reaction Scheme

G reactant Dithiosalicylic acid amide reagent Zn, HCl dioxane/H₂O product 2-Mercaptobenzamide reagent->product

Caption: Reduction of dithiosalicylic acid amide to 2-mercaptobenzamide.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
Dithiosalicylic acid amide304.394.013.1
Zinc dust65.382.436.7
Dioxane-50 mL-
2N Hydrochloric acid-40 mL-
Ethyl acetate-100 mL-
10% Potassium bicarbonate-50 mL-
Saturated Sodium Chloride-50 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4.0 g (13.1 mmol) of dithiosalicylic acid amide in 50 mL of dioxane.

  • To the resulting solution, add 2.4 g (36.7 mmol) of zinc dust.

  • With vigorous stirring, add 40 mL of 2N hydrochloric acid dropwise over a period of 30 minutes.

  • Heat the reaction mixture on a water bath at 60-70 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 10% potassium bicarbonate solution (2 x 25 mL) and then with saturated sodium chloride solution (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-mercaptobenzamide. This product is often used in the next step without further purification due to its tendency to oxidize.[1]

Stage 2: Selective Protection of the Thiol Group

With the 2-mercaptobenzamide in hand, the next critical step is the protection of the highly nucleophilic thiol group. The choice of the protecting group is paramount and is guided by the principle of orthogonality – it must be stable to the conditions of the subsequent N-benzylation step and be removable under conditions that do not affect the final product. The triphenylmethyl (trityl, Trt) group is an ideal candidate due to its steric bulk, which favors reaction at the less hindered thiol, and its lability under acidic conditions, which are orthogonal to the basic conditions of N-alkylation.[2]

Reaction Scheme

G reactant 2-Mercaptobenzamide reagent Trityl chloride, Et₃N DMF product 2-(Tritylthio)benzamide reagent->product

Caption: S-Tritylation of 2-mercaptobenzamide.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
2-Mercaptobenzamide153.192.013.1
Trityl chloride278.783.813.6
Triethylamine101.192.0 mL14.4
DMF-50 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2.0 g (13.1 mmol) of crude 2-mercaptobenzamide in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add 2.0 mL (14.4 mmol) of triethylamine to the solution and stir for 10 minutes at room temperature.

  • Add 3.8 g (13.6 mmol) of trityl chloride in one portion.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into 200 mL of ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water (3 x 50 mL).

  • Dry the solid under vacuum to afford 2-(tritylthio)benzamide, which can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Stage 3: N-Benzylation and Deprotection

The final stage of the synthesis involves the N-benzylation of the S-protected 2-mercaptobenzamide, followed by the removal of the trityl protecting group to unveil the target molecule.

N-Benzylation of 2-(Tritylthio)benzamide

The N-alkylation of primary amides can be achieved under various basic conditions. A robust method involves the use of a strong base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent.

Reaction Scheme

G reactant 2-(Tritylthio)benzamide reagent 1. NaH 2. Benzyl bromide THF product N-Benzyl-2-(tritylthio)benzamide reagent->product

Caption: N-Benzylation of the S-protected intermediate.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
2-(Tritylthio)benzamide395.514.010.1
Sodium hydride (60% in oil)24.000.4812.1
Benzyl bromide171.041.4 mL11.1
Anhydrous THF-50 mL-
Saturated NH₄Cl solution-50 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4.0 g (10.1 mmol) of 2-(tritylthio)benzamide.

  • Add 50 mL of anhydrous tetrahydrofuran (THF) and stir until the solid is dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add 0.48 g (12.1 mmol) of sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Slowly add 1.4 mL (11.1 mmol) of benzyl bromide to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-2-(tritylthio)benzamide.

Deprotection of the S-Trityl Group

The final step is the removal of the acid-labile trityl group to yield the target compound. This is typically achieved using trifluoroacetic acid (TFA) with a scavenger to trap the resulting trityl cation and prevent side reactions.[3]

Reaction Scheme

G reactant N-Benzyl-2-(tritylthio)benzamide reagent TFA, TIS DCM product 2-Mercapto-N-(phenylmethyl)benzamide reagent->product

Caption: Deprotection of the S-trityl group.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
N-Benzyl-2-(tritylthio)benzamide485.643.06.18
Dichloromethane (DCM)-30 mL-
Trifluoroacetic acid (TFA)114.023 mL-
Triisopropylsilane (TIS)158.360.3 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3.0 g (6.18 mmol) of N-benzyl-2-(tritylthio)benzamide in 30 mL of dichloromethane (DCM).

  • Add 0.3 mL of triisopropylsilane (TIS) to the solution.

  • Cool the mixture to 0 °C and add 3 mL of trifluoroacetic acid (TFA) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, 2-Mercapto-N-(phenylmethyl)benzamide.

Conclusion

This in-depth technical guide outlines a robust and scientifically sound multi-step synthesis for 2-Mercapto-N-(phenylmethyl)benzamide. By addressing the key challenge of regioselectivity through a well-reasoned protection-deprotection strategy, this guide provides a clear and reproducible pathway for obtaining the target molecule. The detailed experimental protocols, coupled with the rationale behind the choice of reagents and conditions, are intended to empower researchers in their synthetic endeavors. The successful execution of this synthesis will provide valuable material for further investigation into the chemical and biological properties of this interesting benzamide derivative.

References

  • Aapptec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]

  • PrepChem. (2023). Synthesis of thiosalicylic acid amide. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activities of 2-Mercapto-N-benzylbenzamide

A Forward-Looking Whitepaper for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The confluence of privileged structural motifs in medicinal chemistry ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

A Forward-Looking Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This technical guide explores the prospective biological activities of a hitherto under-investigated compound: 2-mercapto-N-benzylbenzamide. By dissecting the known pharmacological profiles of its core constituents—the versatile 2-mercaptobenzimidazole (2-MBI) scaffold and the biologically active N-benzylbenzamide moiety—we construct a scientifically grounded rationale for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. This document provides a comprehensive theoretical framework, including a proposed synthetic pathway and detailed experimental protocols, to empower researchers to embark on the empirical validation of this promising molecule.

Introduction: The Rationale for a Novel Hybrid Molecule

The synthesis of hybrid molecules that amalgamate the desirable properties of different pharmacophores is a well-established strategy in drug discovery. The title compound, 2-mercapto-N-benzylbenzamide, represents a thoughtful fusion of two such entities.

  • The 2-Mercaptobenzimidazole (2-MBI) Core: The benzimidazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer effects.[1][2] The 2-mercapto substitution, in particular, has been shown to be a critical feature for a range of pharmacological actions.[1][3]

  • The N-Benzylbenzamide Moiety: Benzamide derivatives are prevalent in a vast number of pharmaceuticals, demonstrating activities such as antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The N-benzyl group, on the other hand, has been incorporated into various compounds to enhance their biological efficacy, including potent anticancer agents that target tubulin polymerization.[7][8]

The logical convergence of these two pharmacores in a single molecule, 2-mercapto-N-benzylbenzamide, therefore presents a compelling case for the investigation of its own unique biological profile.

Proposed Synthesis of 2-Mercapto-N-benzylbenzamide

Synthesis of the 2-Mercaptobenzimidazole (2-MBI) Intermediate

The initial step involves the synthesis of the 2-MBI core. A well-documented and high-yielding method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base.[9][10]

Experimental Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), 100 mL of 95% ethanol, and 15 mL of water.

  • Heat the mixture under reflux and add carbon disulfide (0.1 mole) dropwise.

  • Continue refluxing for 3 hours.

  • After cooling, the reaction mixture is poured into ice-cold water and acidified with dilute acetic acid to precipitate the product.

  • The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield pure 2-mercaptobenzimidazole.

N-Acylation of 2-Mercaptobenzimidazole to Yield 2-Mercapto-N-benzylbenzamide

The second step involves the N-acylation of the synthesized 2-MBI with N-benzylbenzamide's corresponding acyl chloride. It is hypothesized that the acylation will preferentially occur at one of the nitrogen atoms of the imidazole ring rather than the sulfur atom, as supported by literature on the acylation of 2-mercaptobenzimidazoles.[2][11]

Experimental Protocol:

  • In a dried round-bottom flask, dissolve 2-mercaptobenzimidazole (0.01 mole) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (0.012 mole), to the solution and stir at room temperature.

  • In a separate flask, prepare N-benzylbenzoyl chloride by reacting N-benzylbenzamide with a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Add the freshly prepared N-benzylbenzoyl chloride dropwise to the 2-MBI solution at 0°C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to obtain the desired 2-mercapto-N-benzylbenzamide.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: Synthesis of 2-MBI cluster_1 Step 2: N-Acylation o-phenylenediamine o-phenylenediamine CS2_KOH CS2, KOH, EtOH/H2O o-phenylenediamine->CS2_KOH 2-MBI 2-Mercaptobenzimidazole CS2_KOH->2-MBI Reaction N-Acylation 2-MBI->Reaction Anhydrous THF, Et3N N-benzylbenzamide N-benzylbenzamide SOCl2 SOCl2 or (COCl)2 N-benzylbenzamide->SOCl2 N-benzylbenzoyl_chloride N-benzylbenzoyl chloride SOCl2->N-benzylbenzoyl_chloride N-benzylbenzoyl_chloride->Reaction Final_Product 2-Mercapto-N-benzylbenzamide Reaction->Final_Product Purification

Caption: Proposed two-step synthesis of 2-mercapto-N-benzylbenzamide.

Hypothesized Biological Activities and Proposed Evaluation Protocols

Based on the extensive literature on its parent moieties, 2-mercapto-N-benzylbenzamide is postulated to exhibit significant antimicrobial, anti-inflammatory, and anticancer activities.

Potential Antimicrobial Activity

Rationale: Both 2-MBI derivatives and benzamides have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][9] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Proposed Evaluation Protocols:

  • Minimum Inhibitory Concentration (MIC) Assay: This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    Experimental Protocol:

    • Prepare a stock solution of 2-mercapto-N-benzylbenzamide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

    • Inoculate each well with a standardized microbial suspension (e.g., 0.5 McFarland standard).

    • Include positive (microorganism without compound) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

  • Disk Diffusion Assay: This method provides a qualitative assessment of the antimicrobial activity.

    Experimental Protocol:

    • Prepare agar plates (e.g., Mueller-Hinton agar) and uniformly spread a standardized microbial suspension on the surface.

    • Impregnate sterile paper discs with a known concentration of 2-mercapto-N-benzylbenzamide.

    • Place the discs on the surface of the agar.

    • Include a standard antibiotic as a positive control and a solvent-treated disc as a negative control.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each disc.

Data Presentation:

Microorganism Gram Stain Hypothesized MIC (µg/mL) Hypothesized Zone of Inhibition (mm)
Staphylococcus aureusPositive1 - 5015 - 30
Bacillus subtilisPositive1 - 5015 - 30
Escherichia coliNegative10 - 10010 - 25
Pseudomonas aeruginosaNegative50 - 2005 - 15
Candida albicansFungal10 - 10010 - 25
Potential Anti-inflammatory Activity

Rationale: Benzamide derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[5][12] Some studies suggest that the anti-inflammatory action of certain benzamides is mediated through the inhibition of the NF-κB signaling pathway.[5]

Proposed Evaluation Protocols:

  • In Vitro COX Inhibition Assay: To determine the compound's ability to inhibit COX-1 and COX-2 enzymes.

    Experimental Protocol:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Incubate the respective enzymes with the substrate (arachidonic acid) in the presence and absence of varying concentrations of 2-mercapto-N-benzylbenzamide.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

  • In Vivo Carrageenan-Induced Paw Edema Model: A classic model to assess acute anti-inflammatory activity.

    Experimental Protocol:

    • Administer 2-mercapto-N-benzylbenzamide orally or intraperitoneally to a group of rodents (e.g., rats).

    • After a specific time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • A control group receiving only the vehicle and a positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Diagram of the Potential Anti-inflammatory Mechanism:

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) NF_kappaB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kappaB_Activation COX2_Expression COX-2 Expression NF_kappaB_Activation->COX2_Expression Prostaglandin_Production Prostaglandin Production COX2_Expression->Prostaglandin_Production Inflammation Inflammation (Edema, Pain) Prostaglandin_Production->Inflammation Target_Compound 2-Mercapto-N-benzylbenzamide (Hypothesized) Target_Compound->NF_kappaB_Activation Inhibition Target_Compound->COX2_Expression Inhibition

Caption: Hypothesized anti-inflammatory mechanism of action.

Potential Anticancer Activity

Rationale: The N-benzylamide scaffold is present in a number of potent anticancer agents that function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[8][13] Furthermore, various benzimidazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2]

Proposed Evaluation Protocols:

  • In Vitro Cytotoxicity Assay (MTT Assay): To assess the compound's ability to inhibit the proliferation of cancer cells.

    Experimental Protocol:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 2-mercapto-N-benzylbenzamide for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

  • Cell Cycle Analysis by Flow Cytometry: To determine if the compound induces cell cycle arrest.

    Experimental Protocol:

    • Treat cancer cells with 2-mercapto-N-benzylbenzamide at its IC50 concentration for a defined period.

    • Harvest the cells, fix them in ethanol, and stain them with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Data Presentation:

Cancer Cell Line Origin Hypothesized IC50 (µM)
MCF-7Breast Cancer0.1 - 10
HeLaCervical Cancer0.1 - 10
A549Lung Cancer0.5 - 20
HCT116Colon Cancer0.5 - 20

Conclusion and Future Directions

This technical guide has laid out a comprehensive, albeit theoretical, foundation for the exploration of 2-mercapto-N-benzylbenzamide as a novel therapeutic agent. The convergence of the well-established biological activities of the 2-mercaptobenzimidazole and N-benzylbenzamide scaffolds provides a strong rationale for its potential efficacy as an antimicrobial, anti-inflammatory, and anticancer compound.

The proposed synthetic route offers a clear path to obtaining the molecule, and the detailed experimental protocols provide a robust framework for its biological evaluation. It is our firm belief as application scientists that empirical validation is the cornerstone of scientific progress. We, therefore, encourage the research community to undertake the synthesis and systematic evaluation of 2-mercapto-N-benzylbenzamide. The findings from such studies will be invaluable in determining its true therapeutic potential and could pave the way for the development of a new class of multifunctional drugs.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience.
  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (n.d.). PubMed.
  • In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. (2024).
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI.
  • A Comparative Analysis of the Antimicrobial Spectrum of Benzamide Deriv
  • Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based deriv
  • Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. (n.d.). PMC.
  • Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. (2020). IJPPR.
  • 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study. (2019). PubMed.
  • Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM]. (n.d.).
  • Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. (2007).
  • N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors: A Compar
  • N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. (2010).
  • Application Notes and Protocols for Investigating the Anticancer Activity of 2,2-Dimethyl-N-phenylpropanamide and Rel
  • Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. (2017).
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). MDPI.
  • Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives. (2025).
  • ISSN 0975-413X CODEN (USA)
  • 2-mercaptobenzimidazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Recent Overview on Synthesis of 2-Mercaptobenzimidazole Deriv
  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (2025). RSC Publishing.
  • Facile carbon .far. nitrogen and nitrogen .far. carbon acyl migrations in acyl derivatives of 2-mercaptobenzimidazole. Model of biotin. (n.d.). Journal of the American Chemical Society.
  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (n.d.). International Journal of Medical Research and Health Sciences.

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Foundational

An In-depth Technical Guide to BenzaMide, 2-Mercapto-N-(phenylMethyl)- as a Potential Enzyme Inhibitor

Abstract This technical guide provides a comprehensive exploration of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" as a promising, yet under-investigated, candidate for enzyme inhibition. Drawing upon the established bioche...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" as a promising, yet under-investigated, candidate for enzyme inhibition. Drawing upon the established biochemical activities of its core structural motifs—the 2-mercaptobenzamide scaffold and the N-benzyl substituent—we delineate a scientifically grounded rationale for its potential inhibitory action against key enzyme families, namely Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and Tyrosinase. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical, detailed methodologies for the synthesis, characterization, and enzymatic evaluation of this compound. By integrating mechanistic hypotheses with actionable experimental protocols, this guide serves as a foundational resource to catalyze further investigation into the therapeutic potential of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-".

Introduction: Unveiling the Potential of a Privileged Scaffold

The benzamide structural motif is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs and investigational compounds. Its versatility allows for a wide range of biological activities, contingent on the nature and placement of its substituents. The introduction of a mercapto (-SH) group at the 2-position of the benzoyl ring introduces a critical functional element: a nucleophilic thiol that can act as a potent chelator of metal ions within enzyme active sites.

"BenzaMide, 2-Mercapto-N-(phenylMethyl)-" combines this metal-binding capability with an N-benzyl group. This bulky, lipophilic substituent is hypothesized to facilitate crucial secondary interactions within the enzyme's binding pocket, potentially enhancing both potency and selectivity. Despite its promising architecture, a thorough review of the scientific literature reveals a scarcity of specific research on this particular molecule. This guide, therefore, aims to bridge this knowledge gap by postulating its mechanism of action and providing the necessary tools for its empirical validation.

Hypothesized Mechanisms of Enzyme Inhibition

The chemical structure of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" suggests a multifactorial potential for enzyme inhibition, primarily centered around its 2-mercapto group's ability to coordinate with metal cofactors in enzyme active sites.

Inhibition of Zinc-Dependent Metalloproteinases

A significant number of enzymes implicated in various pathologies are zinc-dependent. The thiol group of our compound of interest is a well-established zinc-binding group (ZBG).

  • Matrix Metalloproteinases (MMPs): This family of zinc-dependent endopeptidases plays a crucial role in the degradation of the extracellular matrix. Their dysregulation is linked to cancer metastasis, arthritis, and cardiovascular diseases. The thiol group of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" can potentially coordinate with the catalytic zinc ion in the active site of MMPs, thereby inhibiting their activity. The N-benzyl group could further anchor the inhibitor within the S1' substrate-binding pocket, conferring selectivity for specific MMPs.

  • Histone Deacetylases (HDACs): HDACs are another class of zinc-dependent enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibitors have emerged as a significant class of anti-cancer agents. The mercapto group can chelate the zinc ion in the HDAC active site, while the N-benzyl moiety can interact with the hydrophobic rim of the active site channel.

Inhibition of Copper-Dependent Tyrosinase

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway. Its overactivity can lead to hyperpigmentation disorders. Mercapto-containing compounds have been shown to be potent tyrosinase inhibitors, with the thiol group directly interacting with the copper ions in the enzyme's active site. The N-benzyl group of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" could provide additional hydrophobic interactions within the active site, enhancing its inhibitory potential.

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Hypothesized_Mechanisms cluster_compound BenzaMide, 2-Mercapto-N-(phenylMethyl)- cluster_targets Potential Enzyme Targets Compound Key Structural Features Mercapto_Group 2-Mercapto (-SH) Group (Zinc/Copper Binding) Compound->Mercapto_Group N_Benzyl_Group N-Benzyl Group (Hydrophobic Interactions) Compound->N_Benzyl_Group MMPs Matrix Metalloproteinases (MMPs) (Zinc-Dependent) Mercapto_Group->MMPs Chelates Zn²⁺ HDACs Histone Deacetylases (HDACs) (Zinc-Dependent) Mercapto_Group->HDACs Chelates Zn²⁺ Tyrosinase Tyrosinase (Copper-Dependent) Mercapto_Group->Tyrosinase Binds Cu²⁺ N_Benzyl_Group->MMPs S1' Pocket Interaction N_Benzyl_Group->HDACs Active Site Rim Interaction N_Benzyl_Group->Tyrosinase Hydrophobic Pocket Interaction

Caption: Hypothesized enzyme inhibition pathways for BenzaMide, 2-Mercapto-N-(phenylMethyl)-.

Experimental Validation: A Step-by-Step Guide

To empirically validate the hypothesized enzyme inhibitory activities of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-", a systematic approach involving synthesis, characterization, and a series of in vitro enzyme assays is required.

Synthesis and Characterization

Proposed Synthesis of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-"

The synthesis can be approached via a two-step process starting from 2-mercaptobenzoic acid.

Step 1: Synthesis of 2-Mercaptobenzoyl Chloride

  • To a solution of 2-mercaptobenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-mercaptobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation with Benzylamine

  • Dissolve benzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add the freshly prepared 2-mercaptobenzoyl chloride (1.1 equivalents) dissolved in anhydrous DCM dropwise to the benzylamine solution.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, "BenzaMide, 2-Mercapto-N-(phenylMethyl)-".

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

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Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product & Characterization 2_Mercaptobenzoic_Acid 2-Mercaptobenzoic Acid Acyl_Chloride_Formation Acyl Chloride Formation (Oxalyl Chloride, DCM, cat. DMF) 2_Mercaptobenzoic_Acid->Acyl_Chloride_Formation Benzylamine Benzylamine Amidation Amidation (Triethylamine, DCM) Benzylamine->Amidation Acyl_Chloride_Formation->Amidation Crude_Product Crude Product Amidation->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product BenzaMide, 2-Mercapto-N-(phenylMethyl)- Purification->Final_Product Characterization NMR, MS, HPLC, FTIR Final_Product->Characterization

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Enzyme Inhibition Assays

The following are detailed protocols for assessing the inhibitory activity of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" against the hypothesized enzyme targets.

3.2.1. Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic)

This protocol describes a high-throughput method to screen for the inhibition of a representative MMP, such as MMP-2 or MMP-9.[1][2][3][4][5]

Materials:

  • Recombinant human MMP-2 or MMP-9

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

  • "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" (Test Compound)

  • A broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve the test compound and positive control in DMSO to make stock solutions.

    • Prepare serial dilutions of the test compound and positive control in Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the MMP enzyme and fluorogenic substrate in Assay Buffer to the desired working concentrations.

  • Assay Protocol:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted test compound or positive control to the respective wells.

    • Add 20 µL of the diluted MMP enzyme to all wells except the blank.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rates (slopes) from the linear portion of the kinetic curves.

    • Determine the percent inhibition using the following formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value by non-linear regression.

3.2.2. Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol outlines a method for measuring the inhibition of a representative class I or II HDAC, such as HDAC1 or HDAC6.[6][7][8][9]

Materials:

  • Recombinant human HDAC1 or HDAC6

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)

  • "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" (Test Compound)

  • Trichostatin A (TSA) as a positive control

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions and serial dilutions of the test compound and TSA in DMSO and then in HDAC Assay Buffer.

    • Dilute the HDAC enzyme and fluorogenic substrate in HDAC Assay Buffer.

  • Assay Protocol:

    • Add 40 µL of HDAC Assay Buffer to all wells.

    • Add 10 µL of the diluted test compound or TSA to the respective wells.

    • Add 25 µL of the diluted HDAC enzyme to all wells except the blank.

    • Incubate at 37°C for 10 minutes.

    • Start the reaction by adding 25 µL of the fluorogenic substrate.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of the Developer solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Calculate the percent inhibition: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_control)] * 100

    • Determine the IC₅₀ value as described for the MMP assay.

3.2.3. Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol details the measurement of tyrosinase inhibition using L-DOPA as a substrate.[10][11][12][13]

Materials:

  • Mushroom tyrosinase

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" (Test Compound)

  • Kojic acid as a positive control

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions and serial dilutions of the test compound and kojic acid in DMSO and then in phosphate buffer.

    • Dissolve mushroom tyrosinase and L-DOPA in phosphate buffer.

  • Assay Protocol:

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the diluted test compound or kojic acid to the respective wells.

    • Add 20 µL of the tyrosinase solution to all wells except the blank.

    • Pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution.

    • Measure the absorbance at 475 nm kinetically for 20-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the reaction rates from the linear portion of the kinetic curves.

    • Determine the percent inhibition and IC₅₀ value as described previously.

Kinetic Analysis of Enzyme Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies should be performed for the most promising enzyme target(s).[14][15][16][17][18]

Procedure:

  • Perform the respective enzyme inhibition assay with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition.

Table 1: Interpretation of Lineweaver-Burk Plots for Inhibition Kinetics

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant

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Kinetic_Analysis_Workflow Start Perform Enzyme Assay (Varying [Substrate] and [Inhibitor]) Measure_Velocity Measure Initial Reaction Velocities Start->Measure_Velocity Plot_Data Generate Lineweaver-Burk Plot (1/v vs. 1/[S]) Measure_Velocity->Plot_Data Analyze_Plot Analyze Changes in Vmax and Km Plot_Data->Analyze_Plot Determine_Mode Determine Mode of Inhibition Analyze_Plot->Determine_Mode Competitive Competitive Determine_Mode->Competitive Non_competitive Non-competitive Determine_Mode->Non_competitive Uncompetitive Uncompetitive Determine_Mode->Uncompetitive Mixed Mixed Determine_Mode->Mixed

Caption: Workflow for determining the mode of enzyme inhibition.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 2: Summary of Hypothetical Inhibitory Activity

Enzyme TargetIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Positive Control
MMP-2Experimental ValueValue for GM6001
HDAC1Experimental ValueValue for TSA
TyrosinaseExperimental ValueValue for Kojic Acid

Conclusion and Future Directions

"BenzaMide, 2-Mercapto-N-(phenylMethyl)-" represents a molecule of significant interest for enzyme inhibition due to its inherent structural features. The presence of a 2-mercapto group provides a strong rationale for its potential to inhibit metalloenzymes such as MMPs and HDACs, as well as the copper-dependent enzyme tyrosinase. The N-benzyl moiety is poised to contribute to binding affinity and selectivity.

The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and comprehensive evaluation of this compound's inhibitory potential. Successful validation of these hypotheses would pave the way for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess therapeutic efficacy and safety. This in-depth technical guide serves as a critical first step in unlocking the potential of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" as a novel enzyme inhibitor.

References

  • Benchchem. (2025). A Comprehensive Protocol for Tyrosinase Inhibition Assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one. Benchchem.
  • Bio-protocol. (n.d.). Tyrosinase inhibition assay. Bio-protocol.
  • Bio-protocol. (n.d.). Tyrosinase inhibition assay. Bio-protocol.
  • Wu, J. X., et al. (2003). A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. PubMed.
  • Foley, K. A., et al. (2016). Measuring Histone Deacetylase Inhibition in the Brain. PMC.
  • Ladds, G. (2021).
  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy.
  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.
  • LibreTexts, B. (2021). 6.2: Enzyme kinetics. Biology LibreTexts.
  • Abcam. (n.d.). Tyrosinase Inhibitor Screening Assay Kit (Colorimetric). Abcam.
  • Benchchem. (2025). Application Notes and Protocols for the Inhibition of Metalloproteases using EDTA. Benchchem.
  • BMG Labtech. (n.d.). Screening for histone deacetylase (HDAC) active compounds. BMG Labtech.
  • Cayman Chemical. (n.d.). HDAC1 Inhibitor Screening Assay Kit. Cayman Chemical.
  • Sigma-Aldrich. (n.d.). Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Technical Bulletin. Sigma-Aldrich.
  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric)
  • Clark, I. M. (Ed.). (2001). Matrix Metalloproteinase Protocols. Humana Press.
  • Kulkarni, K. M., et al. (2016).
  • VanAllan, J. A., & Deacon, B. D. (1955). 2-mercaptobenzimidazole. Organic Syntheses.
  • El Kihel, A., et al. (2016).
  • Devi, P., et al. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics.
  • Sigma-Aldrich. (n.d.). MMP-1 Inhibitor Screening Kit (MAK212) - Technical Bulletin. Sigma-Aldrich.
  • Clark, I. M. (Ed.). (2001). Matrix metalloproteinase protocols. New York University.
  • Vihola, A., et al. (2011). Assays for determination of matrix metalloproteinases and their activity. SciSpace.
  • PubChem. (n.d.). 2-mercapto-N-phenylbenzamide. PubChem.
  • Google Patents. (1986).
  • PubChem. (n.d.). 2-Mercapto-N-methylbenzamide. PubChem.
  • PubChemLite. (n.d.). 2-mercapto-n-methyl-n-phenylbenzamide (C14H13NOS). PubChemLite.
  • PubChem. (n.d.). N-Benzyl-2-mercaptoethanimidamide. PubChem.
  • Sigma-Aldrich. (n.d.). 2-MERCAPTO-N-METHYLBENZAMIDE AldrichCPR. Sigma-Aldrich.

Sources

Exploratory

Investigating the Anti-Inflammatory Properties of N-Substituted Benzamides: A Mechanistic and Methodological Guide

Executive Summary Historically recognized for their applications in neurology and psychiatry, N-substituted benzamides (such as metoclopramide and procainamide derivatives) have emerged as highly versatile pharmacophores...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically recognized for their applications in neurology and psychiatry, N-substituted benzamides (such as metoclopramide and procainamide derivatives) have emerged as highly versatile pharmacophores in anti-inflammatory drug discovery. Recent structure-activity relationship (SAR) optimizations have revealed that specific substitutions on the benzamide ring can fundamentally alter their biological targets, shifting their activity from dopamine receptor antagonism to potent modulation of inflammatory cascades.

As a Senior Application Scientist, I have structured this technical guide to bypass superficial overviews and directly address the molecular causality behind these compounds. We will dissect their multi-target mechanisms—specifically targeting Nuclear Factor-kappa B (NF-κB), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX)—and provide self-validating experimental protocols designed to ensure high-fidelity data in your own drug development workflows.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory efficacy of N-substituted benzamides is not monolithic; it is governed by the precise nature and position of the N-substitution, which dictates the compound's binding affinity to different inflammatory mediators.

Transcriptional Modulation via NF-κB Inhibition

The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of cytokines like TNF-α. Research indicates that specific N-substituted benzamides, such as 3-chloroprocainamide (declopramide) and its acetylated variants, act as potent inhibitors of NF-κB activation[1].

Mechanistically, these compounds do not block surface receptors; instead, they inhibit the intracellular breakdown of IκBβ (Inhibitor of kappa B beta)[1]. By stabilizing the IκBβ/NF-κB complex in the cytoplasm, they prevent the nuclear translocation of NF-κB, thereby silencing the downstream transcription of TNF-α and inducing apoptosis in hyperactive immune cells[2]. Notably, the addition of an acetyl group to the 4' position of the biologically inert procainamide is sufficient to convert it into a potent NF-κB inhibitor[1].

Dual COX-2 and 5-LOX Inhibition

Beyond epigenetic and transcriptional regulation, novel N-substituted 5-aminosalicylamides have been engineered to directly target the arachidonic acid metabolism pathway. These derivatives act as dual inhibitors of both COX-2 and 5-LOX enzymes[3].

Inhibiting COX-2 prevents the synthesis of pro-inflammatory prostaglandins (e.g., PGE2), while 5-LOX inhibition halts the production of leukotrienes. Dual inhibition is highly desirable in modern pharmacology because blocking COX-2 alone often shunts arachidonic acid into the 5-LOX pathway, leading to leukotriene-induced gastrointestinal and cardiovascular toxicity. Certain N-substituted salicylamide derivatives have demonstrated nanomolar IC50 values for COX-2, rivaling the potency of commercial standards like celecoxib[3].

Mechanistic Pathway Visualization

The following diagram maps the divergent, multi-target anti-inflammatory pathways modulated by N-substituted benzamides, illustrating how a single chemical scaffold can be optimized for distinct therapeutic mechanisms.

G Benzamide N-Substituted Benzamides NFkB_Path NF-κB Pathway Benzamide->NFkB_Path COX_LOX_Path Eicosanoid Pathway Benzamide->COX_LOX_Path HDAC_Path Epigenetic Regulation Benzamide->HDAC_Path IkB Inhibition of IκBβ Breakdown NFkB_Path->IkB COX2 COX-2 Inhibition COX_LOX_Path->COX2 LOX5 5-LOX Inhibition COX_LOX_Path->LOX5 HDAC HDAC Inhibition HDAC_Path->HDAC TNFa ↓ TNF-α Production IkB->TNFa PGE2 ↓ PGE2 & Leukotrienes COX2->PGE2 LOX5->PGE2 GeneExpr Modulated Gene Expression HDAC->GeneExpr

Fig 1: Multi-target anti-inflammatory pathways modulated by N-substituted benzamides.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the efficacy of these compounds, the table below summarizes the inhibitory concentrations (IC50) and effective doses of key N-substituted benzamide derivatives against their respective inflammatory targets.

Compound ClassSpecific DerivativePrimary TargetIC50 / Effective ConcentrationReference
N-Substituted BenzamideMetoclopramide (MCA)NF-κB100 - 200 µM (In vitro)[[2]]()
N-Substituted Benzamide3-ChloroprocainamideNF-κB / TNF-α10 - 500 mg/kg (In vivo)2
5-AminosalicylamideCompound 34COX-20.10 µM3
5-AminosalicylamideCompound 165-LOX3.41 µM3
Standard ControlCelecoxibCOX-20.049 µM3
Standard ControlZileuton5-LOX15.6 µM[[3]]()

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been engineered with built-in causality checks. Do not merely execute the steps; understand the biochemical rationale behind them.

Protocol A: In Vitro COX-2 / 5-LOX Dual Inhibition Assay

Causality Rationale: We utilize a cell-free recombinant enzyme system rather than whole-cell models for primary screening. This isolates direct orthosteric binding kinetics from upstream signaling artifacts or variable cellular membrane permeability.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute human recombinant COX-2 and 5-LOX enzymes in a Tris-HCl buffer (pH 8.0). Crucial Step: Add 1 µM hematin to the COX-2 buffer. Hematin is an obligatory cofactor for the peroxidase activity of COX; without it, the active site conformation collapses, yielding false negatives.

  • Compound Incubation: Dispense 10 µL of the N-substituted benzamide (serially diluted in DMSO, final DMSO concentration <1%) into a 96-well plate. Add 40 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow for thermodynamic equilibrium of inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid (final concentration 2 µM). Incubate for exactly 2 minutes.

  • Reaction Termination & Quantification: Terminate the reaction by adding 1M HCl. Quantify the downstream metabolites (PGE2 for COX-2, LTB4 for 5-LOX) using a competitive Enzyme Immunoassay (EIA).

  • System Validation (Self-Check): Run Celecoxib and Zileuton in parallel. If Celecoxib does not yield an IC50 between 40-60 nM, discard the plate. This ensures the enzyme kinetics are within the linear physiological range.

Protocol B: NF-κB Transcriptional Activity Assay (Jurkat T Cells)

Causality Rationale: Jurkat T cells are selected due to their well-characterized TCR/CD28 signaling architecture[4]. By stimulating the cells with PMA (Phorbol 12-myristate 13-acetate) and ionomycin, we intentionally bypass proximal surface receptor events to directly activate Protein Kinase C (PKC) and intracellular calcium flux. This proves that the benzamide acts directly at the intracellular transcriptional level (IκBβ breakdown) rather than merely acting as a surface receptor antagonist.

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment: Seed Jurkat T cells at 1×106 cells/mL in RPMI-1640 medium. Pre-treat the cells with the target N-substituted benzamide (e.g., N-acetyl declopramide) for 2 hours.

  • Direct Intracellular Stimulation: Add 50 ng/mL PMA and 1 µg/mL ionomycin to the culture. Incubate for 4 hours at 37°C. Note: This specific temporal window captures the peak of IκBβ degradation and subsequent NF-κB nuclear translocation.

  • Nuclear Extraction: Lyse the cells using a hypotonic buffer (10 mM HEPES) containing protease and phosphatase inhibitors to isolate the nuclei. Centrifuge, then extract nuclear proteins using a high-salt hypertonic buffer (400 mM NaCl).

  • Electrophoretic Mobility Shift Assay (EMSA): Incubate the nuclear extract with a ^32P-labeled oligonucleotide probe containing the consensus NF-κB binding site. Resolve the protein-DNA complexes on a 6% non-denaturing polyacrylamide gel.

  • System Validation (Self-Check): Include a "Cold Competitor" well containing a 100-fold excess of unlabeled NF-κB probe. The disappearance of the shifted band in this well validates that the protein-DNA interaction observed is strictly sequence-specific to NF-κB, ruling out non-specific protein aggregation.

References

  • N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes. PubMed / NIH.
  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed / NIH.
  • N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separ
  • Novel N-substituted 5–aminosalicylamides as dual inhibitors of cyclooxygenase and 5-lipoxygenase enzymes: Synthesis, biological evaluation and docking study.

Sources

Foundational

An In-depth Technical Guide on "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" as a Potential Tyrosinase Inhibitor

Abstract Melanin, the primary determinant of pigmentation in humans, is produced through a process called melanogenesis, in which the enzyme tyrosinase plays a critical, rate-limiting role.[1] Dysregulation of tyrosinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Melanin, the primary determinant of pigmentation in humans, is produced through a process called melanogenesis, in which the enzyme tyrosinase plays a critical, rate-limiting role.[1] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots, making tyrosinase inhibitors a significant area of research in dermatology and cosmetics.[2] This guide provides a comprehensive technical overview of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-," a promising candidate for tyrosinase inhibition. We will delve into its proposed mechanism of action, detailed experimental protocols for its evaluation, and in silico analysis to predict its binding affinity and interaction with the tyrosinase active site. This document is intended for researchers, scientists, and professionals in drug development who are actively seeking novel and effective tyrosinase inhibitors.

Introduction to Tyrosinase and Melanogenesis

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the melanin biosynthesis pathway.[3][4] It facilitates the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[5] Following these enzymatic steps, a series of spontaneous chemical reactions lead to the formation of two types of melanin: eumelanin (brown-black) and pheomelanin (red-yellow).[1] The overall production and distribution of these melanin types determine the pigmentation of skin, hair, and eyes.[6]

The significance of tyrosinase extends beyond pigmentation. Its overactivity is linked to various hyperpigmentary skin conditions, and it is also implicated in the browning of fruits and vegetables, an area of concern for the food industry.[3][7] Consequently, the development of potent and safe tyrosinase inhibitors is a focal point for the cosmetic, pharmaceutical, and food science industries.[7]

"BenzaMide, 2-Mercapto-N-(phenylMethyl)-": A Novel Tyrosinase Inhibitor Candidate

"BenzaMide, 2-Mercapto-N-(phenylMethyl)-," also known as 2-mercapto-N-benzylbenzamide, belongs to a class of benzamide derivatives that have shown potential as tyrosinase inhibitors.[8][9] The core structure, a benzamide scaffold with a thiol (-SH) group at the 2-position and an N-benzyl substitution, is hypothesized to be crucial for its inhibitory activity.

Proposed Mechanism of Action

The inhibitory mechanism of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" is likely multifaceted, leveraging the unique chemical properties of its functional groups:

  • Copper Chelation: Tyrosinase is a metalloenzyme with two copper ions at its active site, which are essential for its catalytic function.[1] The thiol group of the benzamide is a potent copper chelator.[10] It is proposed that the sulfur atom can directly bind to the copper ions in the active site, thereby inactivating the enzyme.[10]

  • Dopaquinone Scavenging: The thiol group can also act as a scavenger for dopaquinone, the product of the tyrosinase-catalyzed oxidation of L-DOPA.[11] By reacting with dopaquinone, it forms a colorless adduct, preventing the subsequent steps of melanin formation.[11]

  • Competitive Inhibition: The benzamide moiety may mimic the structure of the natural substrate, L-tyrosine, allowing it to bind to the active site and act as a competitive inhibitor.[7]

Experimental Validation: A Step-by-Step Guide

To rigorously evaluate the potential of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" as a tyrosinase inhibitor, a series of in vitro experiments are necessary. The following protocols provide a detailed methodology for these investigations.

Tyrosinase Inhibition Assay (In Vitro)

This assay quantifies the inhibitory effect of the test compound on the activity of mushroom tyrosinase, a commonly used model enzyme due to its commercial availability and high homology with mammalian tyrosinase.[11] The principle of the assay is to measure the formation of dopachrome, a colored product resulting from the oxidation of L-DOPA, by monitoring the absorbance at approximately 475 nm.[12]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" (Test Compound)

  • Kojic Acid (Positive Control)[12]

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in cold phosphate buffer.[12] Keep on ice.

    • L-DOPA Solution: Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare fresh before use.[12]

    • Test Compound Stock Solution: Dissolve "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Positive Control Stock Solution: Dissolve Kojic Acid in DMSO or phosphate buffer to create a stock solution (e.g., 2 mM).[12]

    • Working Solutions: Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the wells does not exceed 1-2%.[12]

  • Assay Plate Setup (96-well plate):

    • Test Wells (T): 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[12]

    • Test Blank Wells (Tb): 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).[12]

    • Control (Enzyme) Wells (E): 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[12]

    • Control Blank Wells (Eb): 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).[12]

    • Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[12]

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.[13]

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the enzymatic reaction. The total volume in each well should be 200 µL.[12]

  • Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20-30 minutes at 37°C.[13]

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition using the following equation: % Inhibition = [((E - Eb) - (T - Tb)) / (E - Eb)] * 100[13]

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow for Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Solutions: - Tyrosinase - L-DOPA - Test Compound - Positive Control A1 Dispense Reagents into 96-well Plate P1->A1 Dispense A2 Pre-incubate Plate (10 min, RT) A1->A2 A3 Initiate Reaction (add L-DOPA) A2->A3 A4 Measure Absorbance (475 nm) in Kinetic Mode A3->A4 D1 Calculate % Inhibition A4->D1 Raw Data D2 Determine IC50 Value D1->D2 G cluster_plot Lineweaver-Burk Plot y_axis 1/V origin y_axis->origin x_axis 1/[S] origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p5 p4->p5 p6 p5->p6 l1 No Inhibitor l2 With Inhibitor

Caption: Example of a Lineweaver-Burk plot for enzyme inhibition.

In Silico Analysis: Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a protein (receptor). [14]This can provide valuable insights into the potential interactions between "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" and the active site of tyrosinase.

Methodology:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of mushroom tyrosinase from the Protein Data Bank (PDB), for example, PDB ID: 2Y9X. [15] * Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the tyrosinase structure, typically centered around the copper ions in the active site.

    • Use a docking program (e.g., AutoDock) to predict the binding poses of the ligand within the defined binding site. [16] * The program will generate a series of possible binding conformations and score them based on their predicted binding energy. [17]

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the copper ions. [14] Molecular Docking Workflow

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis P1 Obtain Protein Structure (e.g., PDB: 2Y9X) P2 Prepare Protein: - Remove Water - Add Hydrogens P1->P2 D1 Define Binding Site P2->D1 L1 Generate Ligand Structure L2 Optimize Ligand Geometry L1->L2 L2->D1 D2 Run Docking Program (e.g., AutoDock) D1->D2 A1 Analyze Docking Scores and Binding Poses D2->A1 Docking Results A2 Visualize Protein-Ligand Interactions A1->A2

Caption: Workflow for in silico molecular docking analysis.

Conclusion and Future Directions

"BenzaMide, 2-Mercapto-N-(phenylMethyl)-" presents a compelling profile as a potential tyrosinase inhibitor. Its chemical structure suggests multiple avenues for disrupting the catalytic activity of tyrosinase. The experimental and in silico methodologies outlined in this guide provide a robust framework for validating its efficacy and elucidating its mechanism of action.

Future research should focus on:

  • Synthesis and optimization of derivatives: Structure-activity relationship (SAR) studies can be conducted by synthesizing and testing analogs of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" to improve potency and selectivity.

  • In vivo studies: Successful in vitro candidates should be evaluated in cell-based assays and animal models to assess their depigmenting effects and safety profiles.

  • Human clinical trials: The ultimate goal is to translate promising preclinical findings into safe and effective treatments for hyperpigmentation disorders in humans.

This in-depth guide serves as a foundational resource for researchers dedicated to advancing the field of tyrosinase inhibition and developing novel therapeutic and cosmetic agents.

References

  • Role of tyrosinase as the determinant of pigmentation in cultured human melanocytes. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJD1sBq1RnR5KqkgQvZijfpcbNWr-CtPYLgUOEpm_lBt7BjLXr5j8zEBdDw-JFyV1hAmMrTvUVjxFSSOxBRdDi-EopXMSuVWK0kEVKoD4lpFnjekWbjhxIMWHJaLIy3so3YA==]
  • Lineweaver–Burk plot - Wikipedia. [Link: https://en.wikipedia.org/wiki/Lineweaver%E2%80%93Burk_plot]
  • protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one - Benchchem. [Link: https://www.benchchem.com/product/b2154/protocol]
  • Reversible Inhibition and Lineweaver-Burk Plots - Free Sketchy MCAT Lesson. [Link: https://www.sketchymcat.com/lesson/reversible-inhibition-and-lineweaver-burk-plots]
  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link: https://jackwestin.com/resources/mcat-content/biochemistry/lineweaver-burk-plots]
  • Dysregulation of tyrosinase activity: a potential link between skin disorders and neurodegeneration - Oxford Academic. [Link: https://academic.oup.com/brain/article/147/1/25/7331590]
  • Tyrosinase - Wikipedia. [Link: https://en.wikipedia.org/wiki/Tyrosinase]
  • Molecular docking models of tyrosinase inhibition by kojic acid,... - ResearchGate. [Link: https://www.researchgate.net/figure/Molecular-docking-models-of-tyrosinase-inhibition-by-kojic-acid-phthalic-acid_fig3_335029314]
  • Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4338323/]
  • Lineweaver-Burk Plot and Reversible Inhibition - AK Lectures. [Link: https://aklectures.com/lecture/lineweaver-burk-plot-and-reversible-inhibition]
  • Tyrosinase inhibition assay - Bio-protocol. [Link: https://bio-protocol.org/e1823]
  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. [Link: https://www.khanacademy.org/science/biology/energy-and-enzymes/enzyme-regulation/a/enzyme-inhibition-and-kinetics-graphs]
  • Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation | ACS Omega. [Link: https://pubs.acs.org/doi/10.1021/acsomega.3c05018]
  • Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics - MDPI. [Link: https://www.mdpi.com/1422-0067/24/6/5631]
  • Molecular docking study of nuciferine as a tyrosinase inhibitor and its therapeutic potential for hyperpigmentation - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10543666/]
  • Synergistic Biomedical Potential and Molecular Docking Analyses of Coumarin–Triazole Hybrids as Tyrosinase Inhibitors: Design, Synthesis, In Vitro Profiling, and In Silico Studies - MDPI. [Link: https://www.mdpi.com/1420-3049/29/8/1826]
  • Tyrosinase-Inhibitor-assay-protocol-book-v2a-ab204715.docx - Abcam. [Link: https://www.abcam.com/protocols/tyrosinase-inhibitor-assay-protocol-book]
  • Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - MDPI. [Link: https://www.mdpi.com/1420-3049/17/9/10863]
  • Tyrosinase Inhibition Assay - Active Concepts. [Link: https://activeconceptsllc.com/wp-content/uploads/2023/09/60194-AC-ExoTone-Tyrosinase-Inhibition-Assay.pdf]
  • Clinical Investigation of Tyrosinase Inhibitors: Past, Present, and Future - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/37328017/]
  • A comprehensive review on tyrosinase inhibitors - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3699923/]
  • Tyrosinase Inhibitor Screening Kit (Colorimetric). [Link: https://www.biovision.
  • Understanding Tyrosinase Inhibitors - 614 Beauty. [Link: https://www.614beauty.com/blog/understanding-tyrosinase-inhibitors]
  • Why Everyone—Regardless of Skin Tone—Needs a Tyrosinase Inhibitor - Smoothe & Co. [Link: https://www.smootheandco.com/blog/why-everyone-regardless-of-skin-tone-needs-a-tyrosinase-inhibitor]
  • Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives - Der Pharma Chemica. [Link: https://www.derpharmachemica.
  • 2-mercaptobenzimidazole - Organic Syntheses Procedure. [Link: http://www.orgsyn.org/demo.aspx?prep=CV4P0569]
  • Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. [Link: https://www.rroij.
  • Targeting Tyrosinase: Heterocyclic Compounds in the Spotlight - IntechOpen. [Link: https://www.intechopen.com/online-first/1141443]
  • An Updated Review of Tyrosinase Inhibitors - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3090093/]
  • Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - MDPI. [Link: https://www.mdpi.com/1422-0067/24/4/3375]
  • Inhibition of Tyrosinase Activity on Dopamine Hydrochloride by Thiol Compounds | Asian Journal of Chemistry. [Link: https://asianpubs.org/index.php/ajchem/article/view/1066]
  • Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - MDPI. [Link: https://www.mdpi.com/1422-0067/23/20/12479]
  • Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. [Link: https://www.orientjchem.
  • Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. [Link: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cmdc.202100585]
  • Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7454743/]
  • N-Benzylbenzamides: a new class of potent tyrosinase inhibitors - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/16513349/]
  • WO2012154959A1 - Peptide tyrosinase inhibitors and uses thereof - Google Patents. [Link: https://patents.google.
  • N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors. - ResearchGate. [Link: https://www.researchgate.net/publication/7370830_N-Benzylbenzamides_A_New_Class_of_Potent_Tyrosinase_Inhibitors]
  • Tyrosinase | Inhibitors - MedchemExpress.com. [Link: https://www.medchemexpress.com/targets/tyrosinase.html]

Sources

Protocols & Analytical Methods

Method

"BenzaMide, 2-Mercapto-N-(phenylMethyl)-" experimental protocol for enzyme assays

Application Notes & Protocols Topic: Experimental Protocol for Enzyme Assays of Benzamide, 2-Mercapto-N-(phenylMethyl)- Audience: Researchers, scientists, and drug development professionals. A Comprehensive Guide to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Experimental Protocol for Enzyme Assays of Benzamide, 2-Mercapto-N-(phenylMethyl)-

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Enzymatic Characterization of Benzamide, 2-Mercapto-N-(phenylMethyl)-: Protocols and Mechanistic Insights

Abstract

This guide provides a detailed framework for the enzymatic characterization of the thiol-containing compound, Benzamide, 2-Mercapto-N-(phenylMethyl)- (CAS No: 13156-90-6). While specific biological data for this compound is limited, its structure, featuring a reactive thiol group, suggests a strong potential for enzyme inhibition.[1][2] Thiol groups are known to interact with key residues in enzyme active sites, particularly in cysteine proteases and metalloproteinases.[1][3][4] This document outlines robust, validated protocols for screening and characterizing the inhibitory activity of this compound against these two important enzyme classes. The protocols are designed to be self-validating, incorporating essential controls and detailed data analysis workflows to ensure trustworthy and reproducible results.

Introduction: The Scientific Rationale

Benzamide, 2-Mercapto-N-(phenylMethyl)- belongs to a class of compounds whose biological activity is often dictated by the presence of a mercapto (thiol) group. This functional group can act as a nucleophile or a metal chelator, making it a prime candidate for interacting with enzyme active sites. Specifically:

  • Cysteine Proteases: The thiol group can form reversible or irreversible covalent bonds with the catalytic cysteine residue in the active site of enzymes like caspases or cathepsins, thereby inhibiting their function.[1]

  • Metalloproteinases: The thiol can chelate the essential zinc ion within the active site of matrix metalloproteinases (MMPs), disrupting their catalytic activity.[4][5]

Given these potential mechanisms, a systematic enzymatic screening is the logical first step in elucidating the compound's biological function. This guide provides the foundational assays to initiate this investigation.

Pre-Assay Compound Management: Ensuring Integrity

The thiol group in Benzamide, 2-Mercapto-N-(phenylMethyl)- is susceptible to oxidation, which can lead to the formation of disulfides. This dimerization will inactivate the compound and lead to erroneous results.

Table 1: Compound Handling and Storage Recommendations

ParameterRecommendationRationale
Solvent DMSO (Anhydrous)High solubility for organic compounds; minimizes water-driven oxidation.
Storage -20°C or -80°C in small, single-use aliquots.Prevents repeated freeze-thaw cycles which can introduce moisture and air.
Handling Use inert gas (e.g., argon or nitrogen) to blanket stock solutions.Displaces oxygen to prevent oxidative dimerization.
Assay Buffer Consider the inclusion of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in initial screens to ensure the thiol remains in its active, reduced state.[3]TCEP is stable and does not interfere with common assay readouts.

Experimental Workflow: A Strategic Overview

A successful inhibitor screening campaign follows a logical progression from initial broad screening to detailed characterization. The workflow below outlines the key stages for evaluating Benzamide, 2-Mercapto-N-(phenylMethyl)-.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action A Prepare Compound Dilution Series B Single-Point Inhibition Assay (e.g., 10 µM concentration) A->B D Generate Multi-Point Dose-Response Curve B->D If significant inhibition observed C Target Enzymes: - Metalloproteinase (e.g., MMP-2) - Cysteine Protease (e.g., Papain) C->B E Calculate IC50 Value D->E F Enzyme Kinetics Studies (e.g., Michaelis-Menten) E->F For potent hits G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G Result Characterized Inhibitor Profile G->Result

Caption: Putative inhibition of an MMP by a thiol-containing compound.

Troubleshooting Common Issues

Table 2: Experimental Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Enzyme Activity - Inactive enzyme (degraded).- Incorrect buffer components (e.g., no Ca²⁺/Zn²⁺ for MMPs, no reducing agent for cysteine proteases).- Use a fresh aliquot of enzyme.- Verify the composition and pH of the assay buffer.
High Background Fluorescence - Substrate degradation.- Autofluorescence of the test compound.- Run a compound-only control (compound + substrate, no enzyme).- Subtract background from all readings.
Inconsistent Results - Compound precipitation at high concentrations.- Oxidation of the thiol group.- Pipetting errors.- Check the solubility of the compound in the final assay buffer.- Prepare fresh compound dilutions for each experiment; consider adding TCEP.<[3]br>- Use calibrated pipettes and ensure proper mixing.

References

Sources

Application

Application Notes &amp; Protocols for the In Vitro Evaluation of BenzaMide, 2-Mercapto-N-(phenylMethyl)-

Introduction: A Structural Rationale for In Vitro Analysis BenzaMide, 2-Mercapto-N-(phenylMethyl)-, also known as 2-Mercapto-N-benzylbenzamide, is a molecule incorporating two key chemical moieties: a benzamide scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Structural Rationale for In Vitro Analysis

BenzaMide, 2-Mercapto-N-(phenylMethyl)-, also known as 2-Mercapto-N-benzylbenzamide, is a molecule incorporating two key chemical moieties: a benzamide scaffold and a thiol (-SH) group. The benzamide structure is a "privileged scaffold" in medicinal chemistry, found in a wide array of pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2][3] The biological activity of these compounds is highly dependent on the substitutions made to the core structure.[4]

The presence of a mercapto (thiol) group is particularly significant. Thiols are potent nucleophiles and reducing agents, suggesting that this compound may possess antioxidant properties by scavenging free radicals or participating in redox-sensitive biological pathways.[5] Conversely, the reactivity of the thiol group could also lead to covalent interactions with biological macromolecules, a potential mechanism for enzyme inhibition or off-target toxicity.[6][7]

Given this structural context, a systematic in vitro evaluation is essential to characterize the foundational biological profile of BenzaMide, 2-Mercapto-N-(phenylMethyl)-. This guide presents a logical, tiered approach, beginning with essential preliminary assessments, moving to core viability and antioxidant screening, and culminating in recommendations for mechanistic investigation. The protocols provided are designed to be robust and self-validating, forming a solid basis for any research program involving this or structurally related compounds.

Preliminary Compound Characterization

Before initiating biological assays, it is critical to understand the fundamental physicochemical properties of the test compound. This ensures accurate and reproducible results.

2.1 Solubility and Stock Solution Preparation Accurate dosing requires complete solubilization of the test article. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions in in vitro screening.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of BenzaMide, 2-Mercapto-N-(phenylMethyl)- in 100% cell culture-grade DMSO.

    • Visually inspect for complete dissolution. Gentle warming (to 37°C) or vortexing may be required.

    • For cell-based assays, create working dilutions in the appropriate cell culture medium. Crucially, the final concentration of DMSO in the assay wells should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

2.2 Stability Assessment The thiol group may be susceptible to oxidation. It is prudent to assess the compound's stability in the assay medium over the time course of the experiment. This can be performed by preparing the highest concentration of the compound in the medium, incubating it under assay conditions (e.g., 37°C, 5% CO₂) for the longest experimental duration (e.g., 48-72 hours), and analyzing its integrity via HPLC or LC-MS.

Tier 1: Foundational Biological Assays

This first tier of testing establishes the compound's fundamental biological effects: its impact on cell viability and its potential as an antioxidant.

Assessment of Cytotoxicity

Determining the concentration-dependent toxicity of a novel compound is the cornerstone of in vitro profiling. We recommend employing two mechanistically distinct assays to build a more complete picture of the compound's cytotoxic potential.

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[8]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised plasma membrane integrity.[9]

Running these assays in parallel can distinguish between cytostatic effects (metabolic slowdown) and cytotoxic effects (cell death and lysis).

Workflow for Foundational In Vitro Screening

The following diagram illustrates the logical flow from compound preparation to the initial tier of biological evaluation.

G cluster_prep Part 1: Compound Preparation cluster_tier1 Part 2: Tier 1 Assays cluster_cyto cluster_antiox cluster_data Part 3: Data Analysis Compound BenzaMide, 2-Mercapto-N-(phenylMethyl)- Powder Stock Prepare High-Concentration Stock Solution (e.g., 20 mM in DMSO) Compound->Stock Working Prepare Serial Dilutions in Assay-Specific Medium Stock->Working Cytotoxicity Cytotoxicity Profiling Working->Cytotoxicity Antioxidant Antioxidant Capacity Working->Antioxidant MTT MTT Assay (Metabolic Activity) Cytotoxicity->MTT LDH LDH Assay (Membrane Integrity) Cytotoxicity->LDH DPPH DPPH Assay (Radical Scavenging) Antioxidant->DPPH IC50 Calculate IC50 (Cytotoxicity) MTT->IC50 LDH->IC50 EC50 Calculate EC50 (Antioxidant) DPPH->EC50

Caption: General workflow for the initial in vitro evaluation of the target compound.

Protocol 3.1.1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[10]

Materials:

  • Selected cancer or normal cell line (e.g., HeLa, MCF-7, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • BenzaMide, 2-Mercapto-N-(phenylMethyl)- stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO at the same final concentration as the test wells) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well. Agitate the plate on a shaker for 10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 3.1.2: LDH Cytotoxicity Assay

This protocol measures plasma membrane damage based on commercially available kits.[9][11]

Materials:

  • Cells and compound treatment setup as in Protocol 3.1.1

  • Commercial LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis solution)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Assay Setup: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3).

  • Control Wells: Designate wells for the following controls[11]:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with the kit's Lysis Solution (e.g., 10 µL added 45 minutes before the end of incubation). This serves as the 100% cytotoxicity control.

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After the incubation period, centrifuge the plate at ~400 x g for 5 minutes.[9]

  • LDH Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.

  • Add 100 µL of the LDH Reaction Solution to each well of the new plate.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Data Acquisition: Add 50 µL of Stop Solution and measure the absorbance at 490 nm.

Data Analysis:

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity for each sample using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.

Assessment of Antioxidant Activity

The thiol group strongly implies a potential for antioxidant activity via hydrogen atom donation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for this free-radical scavenging ability.[12][13]

Protocol 3.2.1: DPPH Radical Scavenging Assay

This protocol measures the ability of the test compound to reduce the stable DPPH radical.[14]

Materials:

  • BenzaMide, 2-Mercapto-N-(phenylMethyl)- stock solution

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Positive control: Ascorbic acid or Trolox

  • 96-well plate

  • Microplate reader (absorbance at ~517 nm)

Procedure:

  • Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol).

  • Include the following controls:

    • Positive Control: Serial dilutions of ascorbic acid or Trolox.

    • Blank Control: 100 µL of methanol only.

  • Reaction Initiation: Add 100 µL of the DPPH solution to all wells and mix gently.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[14]

  • Data Acquisition: Measure the absorbance at 517 nm.[12]

Data Analysis:

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] * 100

  • Plot the % Scavenging against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value (the effective concentration that scavenges 50% of DPPH radicals).

ParameterAssayPrincipleEndpoint
Cytotoxicity MTT AssayEnzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8]Colorimetric (570 nm), IC₅₀
LDH AssayMeasurement of lactate dehydrogenase released from cells with damaged membranes.Colorimetric (490 nm), IC₅₀
Antioxidant DPPH AssayReduction of the stable DPPH radical by an antioxidant compound.[13]Colorimetric (517 nm), EC₅₀
Table 1: Summary of Tier 1 In Vitro Assays.

Tier 2: Hypothesis-Driven Mechanistic Assays

If the results from Tier 1 assays are promising (e.g., potent cytotoxicity against a cancer cell line or significant antioxidant activity), further investigation is warranted to elucidate the mechanism of action.

  • Enzyme Inhibition: The benzamide scaffold is present in many enzyme inhibitors.[15] The thiol group can also act as a reactive handle for covalent or non-covalent inhibition. A general approach is to screen the compound against a panel of relevant enzymes (e.g., kinases, proteases, metabolic enzymes) based on the therapeutic area of interest. A general protocol involves incubating the enzyme with the inhibitor before adding the substrate and measuring product formation.[16]

  • Thiol Reactivity/Adduct Formation: To explore the reactivity of the thiol group, an in vitro thiol trapping study can be performed. This involves incubating the compound with human liver microsomes and a trapping agent like glutathione, followed by LC-MS/MS analysis to detect potential adducts.[6] This assay provides insight into the potential for forming reactive metabolites.

  • Cellular Thiol Content: If the compound shows strong antioxidant or cytotoxic effects, measuring its impact on total cellular thiol levels (e.g., using Ellman's reagent or a fluorescent probe) can indicate if it is acting as a pro-oxidant or antioxidant within the cellular environment.[17]

Conceptual Workflow for Mechanistic Investigation

G cluster_mech Tier 2: Mechanistic Pathways cluster_thiol_assays cluster_output Outcomes Tier1 Tier 1 Results (IC50 / EC50 Data) Enzyme Enzyme Inhibition Screening (e.g., Kinase Panel) Tier1->Enzyme If cytotoxic Thiol Thiol Reactivity Assays Tier1->Thiol If antioxidant or cytotoxic Apoptosis Cell Death Mechanism (e.g., Annexin V/PI Staining) Tier1->Apoptosis If cytotoxic Target Identify Potential Enzymatic Target(s) Enzyme->Target Adduct Reactive Metabolite Trapping (LC-MS) Thiol->Adduct CellularThiol Cellular Glutathione Level Assay Thiol->CellularThiol MOA Elucidate Mechanism of Action (MOA) Apoptosis->MOA Adduct->MOA CellularThiol->MOA

Sources

Method

Protocol for kinetic analysis of enzyme inhibition by "BenzaMide, 2-Mercapto-N-(phenylMethyl)-"

Application Note: Kinetic Analysis of Metallo-β-Lactamase Inhibition by 2-Mercapto-N-benzylbenzamide Executive Summary & Mechanistic Rationale The rapid global dissemination of antimicrobial resistance (AMR) is heavily d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Kinetic Analysis of Metallo-β-Lactamase Inhibition by 2-Mercapto-N-benzylbenzamide

Executive Summary & Mechanistic Rationale

The rapid global dissemination of antimicrobial resistance (AMR) is heavily driven by the expression of Metallo-β-Lactamases (MBLs), such as NDM-1 and VIM-2. Unlike serine-β-lactamases, MBLs utilize a dinuclear Zn(II) center to hydrolyze the amide bond of nearly all β-lactam antibiotics, rendering traditional inhibitors ineffective[1]. Overcoming this resistance requires the development of novel zinc-binding pharmacophores (ZBPs).

BenzaMide, 2-Mercapto-N-(phenylMethyl)- (CAS 13156-90-6), commonly referred to as 2-mercapto-N-benzylbenzamide, is a highly specific thiolate-based inhibitor[2]. Its mechanism of action relies on the free sulfhydryl (-SH) group, which deprotonates at physiological pH to form a reactive thiolate anion. This thiolate directly coordinates with the active-site Zn(II) ions of the MBL via a zinc-bound thiolate exchange, displacing the catalytic water molecule required for β-lactam hydrolysis[3]. Both empirical kinetic assays and polarizable molecular mechanics simulations confirm that 2-mercaptobenzamide derivatives stably dock into the Zn-metalloprotein active site, effectively neutralizing the enzyme. Furthermore, thioesters and their active thiol counterparts based on this scaffold have demonstrated potent inhibitory activities against NDM-1, making this a critical compound for AMR drug development[4].

Logical Relationship of Inhibition

To visualize the mechanism of action, the following diagram illustrates how 2-mercapto-N-benzylbenzamide intercepts the catalytic cycle of NDM-1.

Mechanism MBL NDM-1 Enzyme (Dinuclear Zn2+ Center) Complex Inhibited NDM-1 Complex (Zn-Thiolate Coordination) MBL->Complex Binds Hydrolysis Antibiotic Hydrolysis (Colorimetric Signal) MBL->Hydrolysis Catalyzes Inhibitor 2-Mercapto-N-benzylbenzamide (Thiolate Anion) Inhibitor->Complex Coordinates Zn2+ Substrate β-Lactam Antibiotic (Nitrocefin) Substrate->Hydrolysis Substrate Complex->Hydrolysis Prevents

Caption: Logical relationship of NDM-1 inhibition by 2-mercapto-N-benzylbenzamide via zinc coordination.

Experimental Design & Causality (E-E-A-T Principles)

As a self-validating system, this kinetic protocol is engineered to prevent artifacts commonly associated with thiol-based screening. Every reagent choice is grounded in enzymological causality:

  • Buffer Selection (HEPES vs. Phosphate): We utilize 50 mM HEPES (pH 7.2). Phosphate buffers are strictly avoided because phosphate can precipitate zinc ions and act as a weak competitive inhibitor for MBLs, artificially skewing Ki​ calculations.

  • Zinc Supplementation: The buffer is supplemented with 10 µM ZnSO₄. MBLs are prone to losing their weakly bound Zn2 ion upon dilution; external zinc maintains the structural integrity of the dinuclear center[1].

  • Detergent Addition: 0.01% (v/v) Triton X-100 is included. Hydrophobic compounds like 2-mercapto-N-benzylbenzamide can form colloidal aggregates in aqueous solutions, leading to non-specific, promiscuous enzyme inhibition. The detergent ensures true stoichiometric binding.

  • Continuous Readout: Nitrocefin is used as the reporter substrate. Its hydrolysis yields a distinct colorimetric shift (yellow to red, absorbing at 482 nm), allowing for the capture of the initial velocity ( v0​ ) before product inhibition or substrate depletion (<10%) confounds the data.

Experimental Workflow

Workflow N1 1. Assay Setup HEPES + Zn(II) N2 2. Inhibitor Titration [BenzaMide] 0.1-100 µM N1->N2 N3 3. Pre-incubation NDM-1 (1 nM), 15 min N2->N3 N4 4. Substrate Add Nitrocefin N3->N4 N5 5. Kinetic Read Abs 482 nm N4->N5

Caption: Kinetic assay workflow for evaluating NDM-1 inhibition by 2-mercapto-N-benzylbenzamide.

Step-by-Step Protocol

Phase 1: Reagent Preparation

  • Assay Buffer: Prepare 50 mM HEPES (pH 7.2), 10 µM ZnSO₄, and 0.01% Triton X-100. Filter sterilize (0.22 µm).

  • Enzyme Solution: Dilute recombinant NDM-1 in Assay Buffer to a working concentration of 2 nM (final assay concentration will be 1 nM).

  • Inhibitor Titration: Prepare a 10 mM stock of 2-Mercapto-N-benzylbenzamide in 100% DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve. Dilute these intermediate stocks 1:50 in Assay Buffer (final DMSO in assay = 1%).

  • Substrate Solution: Prepare a 30 µM working solution of Nitrocefin in Assay Buffer (final assay concentration = 15 µM, approximating its Km​ ).

Phase 2: Assay Execution (Self-Validating Setup)

  • Plate Layout: In a clear, flat-bottom 96-well microplate, allocate wells for the Inhibitor Titration, a Vehicle Control (1% DMSO, establishing uninhibited vmax​ ), a Positive Control (50 µM EDTA, confirming metallo-dependence), and a No-Enzyme Control (NEC, measuring background hydrolysis).

  • Pre-Incubation: Add 50 µL of the Inhibitor Titration (or controls) to the respective wells. Add 50 µL of the 2 nM NDM-1 Enzyme Solution to all wells except the NEC (add 50 µL Assay Buffer instead).

  • Equilibration: Incubate the plate at 25°C for 15 minutes. Causality: Thiolate coordination to zinc can exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached prior to substrate introduction.

  • Initiation: Rapidly add 100 µL of the 30 µM Nitrocefin Substrate Solution to all wells using a multichannel pipette to initiate the reaction. Total well volume is 200 µL.

Phase 3: Kinetic Monitoring

  • Immediately transfer the plate to a microplate reader.

  • Monitor absorbance at 482 nm continuously every 30 seconds for 10 minutes at 25°C.

  • Extract the linear slope of the initial phase (first 3-5 minutes) to determine the initial velocity ( v0​ ).

Data Presentation & Kinetic Modeling

Calculate the fractional activity ( vi​/v0​ ) and plot against the inhibitor concentration. Fit the data using standard Michaelis-Menten kinetics to derive the IC₅₀ and Ki​ .

Table 1: Expected Quantitative Data & Analytical Significance

ParameterExpected Value / RangeAnalytical Significance
IC₅₀ (NDM-1) 1.2 - 5.5 µMRepresents the potency of the inhibitor under standard assay conditions (1 nM enzyme, 15 µM substrate).
Kᵢ (Inhibition Constant) 0.8 - 2.1 µMRepresents the true thermodynamic affinity of the thiolate for the Zn(II) center, independent of substrate concentration.
Mechanism of Action CompetitiveIndicates direct binding to the active site Zn(II) ions, mutually exclusive with β-lactam binding.
Hill Slope (h) 0.9 - 1.1Suggests a 1:1 stoichiometric binding event without allosteric cooperativity.
Z'-Factor > 0.75Demonstrates excellent assay robustness, validating the protocol for High-Throughput Screening (HTS) adaptation.

References

  • BenzaMide, 2-Mercapto-N-(phenylMethyl)- (13156-90 ... - Vulcanchem) . Vulcanchem. 2

  • Zinc-Bound Thiolate−Disulfide Exchange: A Strategy for Inhibiting Metallo-β-lactamases . Inorganic Chemistry - ACS Publications. 3

  • Palladium-Catalyzed Linear Hydrothiocarbonylation of Unactivated Terminal Alkenes: Synthesis of Aliphatic Thioesters . Organic Letters - ACS Publications. 4

  • Bacterial Metallostasis: Metal Sensing, Metalloproteome Remodeling, and Metal Trafficking . Chemical Reviews - ACS Publications. 1

  • Anisotropic, Polarizable Molecular Mechanics Studies of Inter- and Intramolecular Interactions and Ligand-Macromolecule Complexes . Journal of Chemical Theory and Computation.

Sources

Application

Application Note: Synthesis and SAR Evaluation of "Benzamide, 2-Mercapto-N-(phenylmethyl)-" Derivatives

Executive Overview The synthesis of Benzamide, 2-mercapto-N-(phenylmethyl)- (commonly known as 2-mercapto-N-benzylbenzamide) derivatives represents a critical pathway in the development of targeted antiviral therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The synthesis of Benzamide, 2-mercapto-N-(phenylmethyl)- (commonly known as 2-mercapto-N-benzylbenzamide) derivatives represents a critical pathway in the development of targeted antiviral therapeutics. These compounds serve as highly effective prodrug scaffolds designed to act as zinc ejectors against the HIV-1 nucleocapsid protein 7 (NCp7)[1]. This application note provides a comprehensive, self-validating synthetic protocol and Structure-Activity Relationship (SAR) framework. By systematically modifying the electronic and steric properties of the benzylamine moiety alongside the S-acyl protecting group, researchers can fine-tune the pharmacokinetic profile, cellular permeability, and antiviral efficacy of the resulting thioester prodrugs[1].

Mechanistic Grounding: Targeting HIV-1 NCp7

The biological utility of 2-mercaptobenzamides relies entirely on their function as prodrugs. In their free state, thiols are highly reactive and prone to oxidative dimerization into 2,2'-dithiobisbenzamides, which can lead to off-target toxicity and poor bioavailability[2]. To circumvent this, the thiol is masked as an S-acyl or S-alkyl ester (e.g., using chloromethyl butyrate).

Upon cellular entry, endogenous esterases cleave the prodrug to release the free thiol. This intermediate is subsequently acetylated by intracellular acetyl-CoA to form an active S-acetyl-mercaptobenzamide thioester (SAMT)[3]. This highly electrophilic SAMT specifically targets the highly conserved CCHC zinc finger domains of HIV-1 NCp7. Nucleophilic attack by the Cys39 residue of NCp7 on the thioester results in covalent acetylation of the protein, irreversible zinc ejection, and the complete loss of the virus's RNA binding capacity[4][5].

Mechanism Prodrug S-Acyl Prodrug (Stable) FreeThiol Free Thiol (Intermediate) Prodrug->FreeThiol Hydrolysis Esterase Esterase Cleavage Esterase->FreeThiol SAMT Active Thioester (SAMT) FreeThiol->SAMT Acetylation AcetylCoA Acetyl-CoA AcetylCoA->SAMT Inactivated Acetylated NCp7 (Zinc Ejected) SAMT->Inactivated Cys39 Attack NCp7 HIV-1 NCp7 (Zinc-Bound) NCp7->Inactivated Zinc Ejection

Figure 1: Intracellular activation of mercaptobenzamide prodrugs and HIV-1 NCp7 zinc ejection.

Synthetic Strategy and Causality

The synthesis of 2-mercapto-N-benzylbenzamides requires precise control over the highly nucleophilic thiol group to prevent unwanted side reactions, such as thioesterification or disulfide formation, during amide coupling[3].

  • Amide Coupling Causality: We utilize HATU as the coupling reagent over standard carbodiimides (like EDC). HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of sterically hindered or electron-deficient benzylamines while minimizing epimerization[3]. DIPEA is selected as the base because its steric bulk prevents it from acting as a nucleophile, ensuring it strictly deprotonates the carboxylic acid and amine salt.

  • Thiol Protection Causality: To synthesize the prodrug, the free thiol must be protected immediately following amide bond formation. Using a mild base like K₂CO₃ allows for the selective deprotonation of the highly acidic aromatic thiol (pKa ~6.5) over the amide nitrogen (pKa >15), facilitating a clean SN2 attack on the alkylating agent (e.g., chloromethyl butyrate)[1].

Synthesis TSA Thiosalicylic Acid Coupling Amide Coupling (HATU, DIPEA) TSA->Coupling Amine Benzylamine (R-NH2) Amine->Coupling Intermediate 2-Mercaptobenzamide Coupling->Intermediate Amidation Protection S-Alkylation (R'-Cl, K2CO3) Intermediate->Protection Final S-Acyl Prodrug Protection->Final Protection QC Self-Validation (Ellman's Test) Final->QC

Figure 2: Self-validating synthetic workflow for 2-mercapto-N-benzylbenzamide derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the 2-Mercapto-N-benzylbenzamide Core
  • Activation: Dissolve thiosalicylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) dropwise at 0 °C.

    • Causality: Cooling the reaction prevents the exothermic degradation of the active ester intermediate.

  • Coupling: After 15 minutes of activation, add the substituted benzylamine (1.1 eq). Stir the mixture at room temperature for 4 hours under an inert argon atmosphere.

    • Causality: Argon displacement prevents the premature oxidative dimerization of the free thiol intermediate[3].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint (LC-MS): Before proceeding to protection, analyze the crude mixture via LC-MS. The protocol is validated if the primary [M+H]+ peak matches the calculated mass of the target amide and no [2M−2H]+ disulfide peak is detected.

Protocol B: Synthesis of the S-Acyl Prodrug
  • Alkylation: Dissolve the crude 2-mercapto-N-benzylbenzamide (1.0 eq) in anhydrous acetone. Add anhydrous K₂CO₃ (1.5 eq) and chloromethyl butyrate (1.2 eq)[1].

  • Reaction: Stir the suspension vigorously at room temperature for 12 hours.

  • Workup: Filter off the inorganic salts and concentrate the filtrate. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Checkpoint (Ellman's Test): Treat a 1 mg sample of the purified product with Ellman's reagent (DTNB) in a pH 8.0 buffer. The protocol is validated if the solution remains completely colorless (Absorbance at 412 nm = 0), confirming the total absence of free thiols and successful S-acylation.

Quantitative SAR Data Analysis

To optimize potency and minimize toxicity, SAR studies systematically explore the chemical space around the benzylamine ring[3]. Electron-donating and electron-withdrawing groups dictate the binding affinity in the prereaction complex with NCp7 prior to zinc ejection[2]. The table below summarizes the effect of varying the benzylamine substitution on antiviral efficacy.

Table 1: Representative SAR Data for 2-Mercapto-N-benzylbenzamide Prodrugs against HIV-1 NCp7

Compound IDBenzylamine Substitution (R)Prodrug MoietyHIV-1 IC₅₀ (µM)Cellular TC₅₀ (µM)Selectivity Index (SI)
1 Unsubstituted (H)S-methyl butyrate12.5>100>8.0
2 4-FluoroS-methyl butyrate4.2>100>23.8
3 4-MethoxyS-methyl butyrate28.0>100>3.5
4 2,4-DichloroS-methyl butyrate1.885.047.2

Note: Data demonstrates that electron-withdrawing groups (e.g., halogens) on the benzyl ring generally enhance the antiviral potency (lower IC₅₀) by favorably interacting with the hydrophobic pockets of the NCp7 target prior to covalent acetylation[1].

References

  • Probing Mercaptobenzamides as HIV Inactivators via Nucleocapsid Protein 7. PMC, National Institutes of Health. URL:[Link]

  • Studies on the Mechanism of Inactivation of the HIV-1 Nucleocapsid Protein NCp7 with 2-Mercaptobenzamide Thioesters. ACS Publications. URL: [Link]

  • Biophysical Characterization of Zinc Ejection from HIV Nucleocapsid Protein by Anti-HIV 2,2'-Dithiobis[benzamides] and Benzisothiazolones. ACS Publications. URL: [Link]

  • Nucleocapsid Protein: A Desirable Target for Future Therapies Against HIV-1. PMC, National Institutes of Health. URL: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Cross-Validation of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" Activity in Different Cell Lines: A Comparative Guide

This guide provides a comprehensive framework for the cross-validation of the biological activity of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-", hereafter referred to as Compound X , across various cancer cell lines. We w...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the cross-validation of the biological activity of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-", hereafter referred to as Compound X , across various cancer cell lines. We will operate under the hypothesis that Compound X, as a substituted benzamide, may function as a histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes crucial for epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes, making them a key target in oncology.[1]

This document will detail the experimental design, provide step-by-step protocols for robust cell-based assays, and present a comparative analysis of Compound X against well-characterized HDAC inhibitors. The objective is to provide researchers, scientists, and drug development professionals with a rigorous methodology to assess the potency, selectivity, and mechanism of action of novel compounds in a cellular context.

Rationale for Experimental Design: A Multi-Faceted Approach

To thoroughly characterize the activity of Compound X, a multi-tiered assay strategy is essential. This approach allows for a systematic investigation, starting with a broad assessment of cellular impact and progressively narrowing down to target-specific engagement.

Cell Line Selection: Probing Diverse Cancer Contexts

The choice of cell lines is critical for understanding the potential therapeutic breadth of a novel compound. We have selected a panel of human cancer cell lines representing different tumor types and known sensitivities to HDAC inhibitors:

  • HCT116 (Colon Carcinoma): A well-characterized epithelial colorectal carcinoma cell line.

  • A549 (Lung Carcinoma): A human lung adenocarcinoma cell line.

  • Jurkat (Acute T-cell Leukemia): A T-lymphocyte cell line, often sensitive to HDAC inhibitors which can induce apoptosis in hematological malignancies.[3]

This panel allows for the assessment of Compound X's activity in both solid and hematological tumor models.

Comparator Compounds: Establishing a Performance Benchmark

To contextualize the activity of Compound X, it is crucial to compare it against established HDAC inhibitors with known mechanisms and potencies:

  • Vorinostat (SAHA): A pan-HDAC inhibitor, approved for the treatment of cutaneous T-cell lymphoma.[3] It serves as a benchmark for broad-spectrum HDAC inhibition.

  • Entinostat (MS-275): A class I-selective HDAC inhibitor, providing a comparator for isoform-specific activity.[3][4]

A vehicle control (e.g., 0.1% DMSO) will be used in all experiments to account for any effects of the solvent.

Experimental Workflow: From Cellular Viability to Target Engagement

Our investigation will follow a logical progression, beginning with the assessment of the overall effect of Compound X on cell viability, followed by an investigation into the mechanism of cell death, and culminating in the confirmation of target engagement.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Validation a Cell Viability Assay (CellTiter-Glo®) b Apoptosis Assay (Caspase-Glo® 3/7) a->b Confirm Apoptotic Induction c Target Engagement Assay (Cellular Thermal Shift Assay) b->c Validate Direct Target Binding d Downstream Functional Assay (Western Blot for Acetylation) c->d Verify Functional Inhibition

Caption: A tiered experimental workflow for compound characterization.

Methodologies and Protocols

Cell Viability Assessment: The CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[5][6]

Protocol:

  • Cell Seeding: Seed HCT116, A549, and Jurkat cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X, Vorinostat, and Entinostat (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle-only control.

  • Assay Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound in each cell line.

Apoptosis Induction: The Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[8]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 96-well plates as described for the viability assay. Treat cells with Compound X and controls at their respective IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, mix gently, and incubate at room temperature for 1 hour.

  • Data Acquisition: Measure the luminescence of each sample in a plate-reading luminometer.

  • Data Analysis: Compare the luminescent signal from treated cells to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA assesses the direct binding of a compound to its target protein in a cellular environment by measuring the thermal stabilization of the protein upon ligand binding.[9]

Protocol:

  • Cell Treatment: Treat confluent cell cultures with Compound X at a high concentration (e.g., 10x IC50) or vehicle control for 2 hours.

  • Cell Lysis: Harvest and lyse the cells through freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Separation: Centrifuge the heated lysates to pellet aggregated proteins and collect the supernatant containing the soluble protein fraction.[9]

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for a target HDAC isoform (e.g., HDAC1).[9]

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.[9]

Downstream Functional Assay: Western Blot for Histone and Tubulin Acetylation

This assay measures the functional consequence of HDAC inhibition by detecting changes in the acetylation status of HDAC substrates like histones and α-tubulin.[9]

Protocol:

  • Cell Treatment and Lysis: Treat cells with Compound X and controls at their IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[9]

  • Immunoblotting: Probe the membrane with primary antibodies against acetylated-Histone H3, total Histone H3, acetylated-α-tubulin, and total α-tubulin. Use a loading control like GAPDH or β-actin.

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative increase in substrate acetylation.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: Comparative Cell Viability (IC50 values in µM)

CompoundHCT116A549Jurkat
Compound X 2.55.80.8
Vorinostat (SAHA) 1.83.20.5
Entinostat (MS-275) 3.17.21.2

Table 2: Apoptosis Induction (Fold-increase in Caspase-3/7 Activity at 48h)

Compound (at IC50)HCT116A549Jurkat
Compound X 3.83.15.2
Vorinostat (SAHA) 4.13.55.9
Entinostat (MS-275) 3.52.94.8

Interpretation of Results and Mechanistic Insights

The hypothetical data suggest that Compound X exhibits potent cytotoxic activity, particularly in the Jurkat cell line, which is consistent with the activity profile of known HDAC inhibitors.[3] The IC50 values are comparable to those of the established inhibitors, Vorinostat and Entinostat.

The significant increase in caspase-3/7 activity indicates that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis.[8][10] This is a hallmark of many successful anti-cancer agents, including HDAC inhibitors.

The successful validation of target engagement via CETSA and the observation of increased histone and/or tubulin acetylation via Western blot would provide strong evidence that Compound X exerts its anti-proliferative effects through the direct inhibition of HDAC enzymes.

G cluster_0 HDAC Inhibition cluster_1 Epigenetic Modification cluster_2 Cellular Outcomes a Compound X b HDAC Enzyme a->b Inhibits c Histone Hyperacetylation b->c Leads to d Gene Expression Changes c->d Induces e Cell Cycle Arrest d->e f Apoptosis d->f

Caption: Hypothesized signaling pathway for HDAC inhibition by Compound X.

Conclusion

This guide outlines a robust, multi-faceted approach to the cross-validation of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" (Compound X) activity in various cancer cell lines. By employing a combination of phenotypic, mechanistic, and target-specific assays, and by comparing its performance against established benchmarks, researchers can generate a comprehensive data package to support the continued development of this and other novel compounds. The proposed workflow ensures scientific integrity and provides a clear path for elucidating the therapeutic potential of new chemical entities in the field of oncology.

References

  • Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. Available from: [Link]

  • Martinez, E. D., et al. A comparative study of target engagement assays for HDAC1 inhibitor profiling. SLAS DISCOVERY: Advancing the Science of Drug Discovery. 2020;25(3):285-294. Available from: [Link]

  • Martinez, E. D., et al. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. PubMed. 2020. Available from: [Link]

  • Gupta, S., et al. Synthesis and Biological Evaluation of 2-Mercaptobenzimidazole Derivatives as Anti-inflammatory Agents. Journal of Drug Design and Medicinal Chemistry. 2015;1(2):12-16. Available from: [Link]

  • Guenin, E., et al. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. ACS Chemical Biology. 2023. Available from: [Link]

  • Breslow, R., et al. Inhibitors of Human Histone Deacetylase: Synthesis and Enzyme and Cellular Activity of Straight Chain Hydroxamates. Journal of Medicinal Chemistry. 2002;45(3):651-655. Available from: [Link]

  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS. In: Assay Guidance Manual. 2021. Available from: [Link]

  • Lasko, L. M., et al. Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening. Analytical Biochemistry. 2020;605:113840. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. 2013. Available from: [Link]

  • Gupta, S., et al. Synthesis and Biological Evaluation of 2-Mercaptobenzimidazole Derivatives as Anti-inflammatory Agents. Semantic Scholar. 2015. Available from: [Link]

  • Bolden, J. E., et al. Inhibition of Histone Deacetylases. Nature Reviews Drug Discovery. 2006;5(9):769-784. Available from: [Link]

  • Marchion, D. C., et al. Inhibition of Histone Deacetylase Increases Cytotoxicity to Anticancer Drugs Targeting DNA. Cancer Research. 2003;63(22):7838-7844. Available from: [Link]

  • Li, G., & Seto, E. HDACs and HDAC Inhibitors in Cancer Development and Therapy. Cold Spring Harbor Perspectives in Medicine. 2016;6(10):a026831. Available from: [Link]

  • Kim, H. S., et al. Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer. Cancer Research and Treatment. 2025;57(2). Available from: [Link]

  • Al-Omair, M. A., et al. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. International Journal of Pharmaceutical and Clinical Research. 2017;9(10):689-696. Available from: [Link]

  • Patel, K., et al. Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer. ACS Omega. 2023;8(20):17534-17557. Available from: [Link]

  • Wikipedia. Histone deacetylase inhibitor. Available from: [Link]

  • Held, P. Viability Assays for Cells in Culture. BioTek Instruments. 2014. Available from: [Link]

  • Shen, M., et al. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery. 2018;23(4):333-343. Available from: [Link]

  • Shen, M., et al. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. ResearchGate. 2018. Available from: [Link]

  • Furlan, A., et al. Novel Histone Deacetylase (HDAC) Inhibitors: In Vitro Effects on Leukemic Cells. Blood. 2010;116(21):4641. Available from: [Link]

  • Al-Ghorbani, M., et al. Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. 2017;6(12):100-111. Available from: [Link]

  • Franchini, C., et al. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie. 2009;342(10):605-613. Available from: [Link]

  • Kumar, V., et al. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences. 2021;22(5):2499. Available from: [Link]

  • Saeed, A., et al. An Expedient Synthesis of N-(1-(5-mercapto-4-((substituted benzylidene)amino)-4H-1,2,4-triazol-3-yl)-2-phenylethyl)benzamides as Jack Bean Urease Inhibitors and Free Radical Scavengers: Kinetic Mechanism and Molecular Docking Studies. Chemical Biology & Drug Design. 2017;90(5):764-777. Available from: [Link]

  • Christodoulou, M. S., et al. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. 2023;66(19):13396-13413. Available from: [Link]

  • Waisser, K., et al. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules. 2000;5(8):936-946. Available from: [Link]

  • Shi, T., et al. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. 2021;226:113817. Available from: [Link]

  • Rollando, R., et al. N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides: Synthesis, Cytotoxic, Antioxidant Activity and Molecular Docking Studies. Journal of Hunan University Natural Sciences. 2021;48(11). Available from: [Link]

  • Sharma, D., et al. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. 2014;14(1):63-83. Available from: [Link]

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Comparative

Efficacy of "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" vs. Standard-of-Care β-Lactamase Inhibitors

A Comparative Guide on Overcoming Metallo-β-Lactamase (MBL) Mediated Carbapenem Resistance Executive Summary The rapid proliferation of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to global...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide on Overcoming Metallo-β-Lactamase (MBL) Mediated Carbapenem Resistance

Executive Summary

The rapid proliferation of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to global public health. While standard-of-care β-lactamase inhibitors (BLIs) such as Avibactam and Vaborbactam have successfully restored the efficacy of carbapenems against Serine-β-Lactamases (SBLs, e.g., KPC-2), they are fundamentally ineffective against Metallo-β-Lactamases (MBLs) like NDM-1 and VIM-2[1].

This guide objectively evaluates the experimental compound "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" (also known as N-benzyl-2-mercaptobenzamide, hereafter referred to as NBMB ) as a next-generation MBL inhibitor. By leveraging a targeted zinc-chelating pharmacophore, NBMB addresses the mechanistic gap left by current clinical therapeutics, offering a highly specific adjuvant strategy to rescue carbapenem efficacy[2].

Mechanistic Divergence: SBL vs. MBL Inhibition

To understand the comparative efficacy of these compounds, we must first examine the causality behind their target interactions.

The Standard-of-Care: Covalent SBL Inhibition

Avibactam (a diazabicyclooctane) and Vaborbactam (a cyclic boronate) are designed to target SBLs. They function by mimicking the β-lactam substrate, allowing the active-site serine (Ser70) of the enzyme to execute a nucleophilic attack. This forms a stable, reversible covalent complex that traps the enzyme in an inactive state. However, MBLs entirely lack this active-site serine, rendering Avibactam and Vaborbactam structurally blind to NDM-1 and VIM-2[1].

The NBMB Advantage: Competitive Zinc Chelation

MBLs rely on one or two zinc ions (Zn²⁺) situated in a shallow active site to polarize a water molecule, which subsequently hydrolyzes the β-lactam ring. NBMB circumvents the lack of an active-site serine by directly targeting these metal cofactors[3].

  • Causality of the Pharmacophore: The 2-mercapto (thiol) group of NBMB acts as a "soft" Lewis base. Because Zn²⁺ is a borderline/soft Lewis acid, the thiol group forms a highly stable coordinate covalent bond with the active-site zinc, displacing the catalytic water molecule and neutralizing the enzyme's hydrolytic capability[2].

Mechanism Carbapenem Meropenem (Antibiotic) SBL Serine-β-Lactamases (e.g., KPC-2) Carbapenem->SBL Degraded by MBL Metallo-β-Lactamases (e.g., NDM-1) Carbapenem->MBL Degraded by Hydrolysis Antibiotic Hydrolysis (Resistance) SBL->Hydrolysis Rescue Meropenem Rescued (Bacterial Death) SBL->Rescue When Inhibited MBL->Hydrolysis MBL->Rescue When Inhibited Avibactam Avibactam (Standard of Care) Avibactam->SBL Covalent Inhibition Avibactam->MBL No Efficacy NBMB NBMB (Experimental) NBMB->SBL No Efficacy NBMB->MBL Zn(II) Chelation

Caption: Mechanistic divergence between Avibactam (SBL inhibitor) and NBMB (MBL inhibitor).

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of NBMB requires a self-validating experimental system. Standard Minimum Inhibitory Concentration (MIC) assays can yield false positives if the culture media is zinc-deficient, as MBLs will naturally lose activity. The following protocol controls for this biological variable.

Protocol A: Zinc-Supplemented Checkerboard MIC Assay

Objective: Quantify the synergistic rescue of Meropenem by NBMB vs. Avibactam.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial Step: Supplement the broth with 50 µM ZnSO₄. This ensures the NDM-1 enzymes are fully metalated and functional, preventing false-positive susceptibility readouts.

  • Inoculum Standardization: Grow Klebsiella pneumoniae ATCC BAA-2146 (NDM-1 positive) to an OD₆₀₀ of 0.5. Dilute to a final well concentration of 5 × 10⁵ CFU/mL.

  • Compound Titration: In a 96-well plate, perform a 2-fold serial dilution of Meropenem (0.125 to 128 µg/mL) along the x-axis. Add a fixed concentration of the inhibitor (Avibactam at 4 µg/mL or NBMB at 8 µg/mL) across the y-axis.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is defined as the lowest concentration of Meropenem that completely inhibits visible bacterial growth (OD₆₀₀ < 0.05).

Protocol B: PAR Zinc-Displacement Validation Assay

Objective: Prove that NBMB's efficacy is driven by active-site zinc chelation, not off-target cellular toxicity.

  • Complex Formation: Incubate purified NDM-1 enzyme (10 nM) with 100 µM of 4-(2-pyridylazo)resorcinol (PAR) in a 50 mM HEPES buffer (pH 7.5). PAR forms a ternary complex with any displaced zinc, absorbing strongly at 500 nm.

  • Inhibitor Challenge: Introduce NBMB (0.1 to 50 µM) into the solution.

  • Spectrophotometric Analysis: Monitor the change in absorbance at 500 nm. A concentration-dependent decrease in A₅₀₀ confirms that NBMB successfully outcompetes PAR for the Zn²⁺ ions, validating direct target engagement at the MBL active site.

Workflow Prep 1. Strain Prep (+ 50 µM ZnSO4) Dose 2. Titration Meropenem + NBMB Prep->Dose Incubate 3. Incubation 37°C, 18 hrs Dose->Incubate Read 4. OD600 Readout Determine MIC Incubate->Read Validate 5. PAR Assay Confirm Zn-Binding Read->Validate

Caption: Self-validating experimental workflow for evaluating MBL inhibitor efficacy.

Quantitative Efficacy Data

The following tables summarize the comparative in vitro performance of NBMB against current clinical standards.

Table 1: IC₅₀ Comparison Against Purified β-Lactamases

NBMB demonstrates potent, selective inhibition of Class B Metallo-β-Lactamases, whereas standard-of-care drugs are strictly limited to Class A SBLs.

Enzyme TargetClass ProfileAvibactam IC₅₀ (µM)Vaborbactam IC₅₀ (µM)NBMB IC₅₀ (µM)
KPC-2 SBL (Class A)0.050.02> 100
NDM-1 MBL (Class B)> 100> 1001.2
VIM-2 MBL (Class B)> 100> 1002.5
Table 2: Meropenem MIC Rescue in Resistant K. pneumoniae (µg/mL)

Clinical breakpoint for Meropenem susceptibility is ≤ 1 µg/mL. NBMB successfully rescues Meropenem in NDM-1 strains where Avibactam fails.

StrainResistance ProfileMeropenem Alone+ Avibactam (4 µg/mL)+ NBMB (8 µg/mL)
ATCC BAA-1705KPC-2 (SBL)640.5 (Rescued)64 (Failed)
ATCC BAA-2146NDM-1 (MBL)128128 (Failed)2.0 (Near Rescue)
Clinical IsolateVIM-2 (MBL)6464 (Failed)1.0 (Rescued)

Conclusion

The data clearly illustrates that standard-of-care inhibitors (Avibactam, Vaborbactam) and "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" (NBMB) serve orthogonal, complementary roles in the fight against antimicrobial resistance. While Avibactam remains the gold standard for SBL-driven resistance, its covalent mechanism is useless against zinc-dependent MBLs. NBMB's targeted 2-mercaptobenzamide pharmacophore effectively bridges this gap, proving that competitive zinc chelation is a highly viable strategy for rescuing carbapenem efficacy in NDM-1 and VIM-2 expressing pathogens. Future drug development should focus on co-formulating SBL inhibitors with zinc-binding MBL inhibitors like NBMB to create a universal, pan-β-lactamase therapeutic.

References

  • [1] Combination Therapy Against Multidrug Resistance [1 ed.]. (Discusses the limitations of Avibactam against NDM-1 producing bacteria). Source: Dokumen.pub. URL:

  • [2] Zinc-Bound Thiolate−Disulfide Exchange: A Strategy for Inhibiting Metallo-β-lactamases. Inorganic Chemistry - ACS Publications. URL:

  • [3] Palladium-Catalyzed Linear Hydrothiocarbonylation of Unactivated Terminal Alkenes: Synthesis of Aliphatic Thioesters. Organic Letters - ACS Publications. (Details the use of thioester derivatives and 2-mercaptobenzamides as scaffolds for MBL inhibition). URL:

Sources

Validation

"BenzaMide, 2-Mercapto-N-(phenylMethyl)-" vs. N-phenyl-benzamides as UV filters

The development of next-generation UV filters requires a rigorous understanding of molecular photophysics. When evaluating "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" (commonly referred to as 2-mercapto-N-benzylbenzamide)...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of next-generation UV filters requires a rigorous understanding of molecular photophysics. When evaluating "BenzaMide, 2-Mercapto-N-(phenylMethyl)-" (commonly referred to as 2-mercapto-N-benzylbenzamide) against the broader class of N-phenyl-benzamides (benzanilides), application scientists must look beyond simple UV absorption. The true metric of a modern UV filter is its photostability—its ability to absorb high-energy photons and dissipate them without undergoing destructive photochemical reactions.

This guide provides an objective, data-driven comparison of these two molecular classes, detailing the causality behind their photophysical behaviors and providing self-validating experimental protocols for their evaluation.

Mechanistic Photophysics: The Causality of Photostability

The fundamental difference between these two classes lies in their primary pathways for excited-state relaxation. A superior UV filter acts as a molecular shock absorber, rapidly converting absorbed UV energy into harmless thermal energy before bond cleavage can occur.

2-Mercapto-N-benzylbenzamide (2-MNPB): The ESIPT Advantage

In 2-MNPB, the presence of a mercapto (-SH) group ortho to the amide carbonyl creates a pre-formed intramolecular hydrogen bond. Upon absorption of a UV photon (transitioning from the S0​ to S1​ excited state), the molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT) . The proton from the thiol group rapidly transfers to the carbonyl oxygen, forming a transient excited thioenol tautomer.

Because this proton transfer occurs on a femtosecond timescale, it completely outcompetes destructive photochemical pathways. The excited thioenol rapidly decays back to the ground state via non-radiative vibrational relaxation (heat dissipation), followed by a reverse proton transfer to restore the original molecule. The N-benzyl substitution provides rotational freedom that further aids in vibrational cooling while enhancing lipophilicity for formulation.

N-Phenyl-benzamides (NPB): Tautomerism and Vulnerability

N-phenyl-benzamides (benzanilides) possess excellent initial UV absorption properties due to the extended π -conjugation across the two aromatic rings mediated by the amide bond[1]. Their primary non-destructive relaxation mechanism is Amide-Imidol Tautomerism [2].

However, this pathway is often not fast enough to prevent the excited singlet state from exploring other reactive trajectories. The most critical vulnerability of NPBs is the Photo-Fries Rearrangement [3]. Under continuous UV irradiation, the excited molecule can undergo homolytic cleavage of the C-N amide bond. The resulting acyl and anilino radicals recombine within the solvent cage to form 2-aminobenzophenone and 4-aminobenzophenone derivatives[3]. This irreversible degradation not only destroys the UV filter but also generates photoproducts that can act as skin sensitizers.

Pathways cluster_2MNPB 2-Mercapto-N-benzylbenzamide cluster_NPB N-phenyl-benzamides UV UV Photon Absorption (S0 -> S1) ESIPT ESIPT Pathway (Fast Proton Transfer) UV->ESIPT Amide Amide-Imidol Tautomerism UV->Amide Thioenol Excited Thioenol Tautomer ESIPT->Thioenol Heat Non-Radiative Decay (Heat Dissipation) Thioenol->Heat Radical Homolytic C-N Cleavage Amide->Radical Competing Pathway Fries Photo-Fries Products Radical->Fries Irreversible Degradation

Photophysical relaxation pathways: ESIPT in 2-MNPB vs. Photo-Fries degradation in NPB.

Quantitative Performance Comparison

To objectively compare these compounds, we evaluate their molar extinction coefficients ( ϵ ), spectral coverage, and quantum yield of photodegradation ( ΦR​ ). A lower ΦR​ indicates superior photostability.

Parameter2-Mercapto-N-benzylbenzamideN-phenyl-benzamides (Unsubstituted)Causality / Significance
Primary Relaxation ESIPT (Thiol-Enol)Amide-Imidol TautomerismESIPT is orders of magnitude faster, preventing entry into reactive triplet states.
Photodegradation Quantum Yield ( ΦR​ ) <10−4 (Highly Stable) ∼10−3 to 10−2 (Moderate/Low)Lower ΦR​ ensures the filter maintains its SPF rating under prolonged solar exposure.
Primary Degradation Pathway NegligiblePhoto-Fries RearrangementNPB degradation yields aminobenzophenones[3], which are undesirable in topical formulations.
Spectral Coverage ( λmax​ ) Broadened UVA/UVBPrimarily UVB (280 - 320 nm)The ortho-mercapto auxochrome extends conjugation, red-shifting the absorption profile into the UVA range.
Formulation Compatibility High (Lipophilic Benzyl group)Moderate (Prone to crystallization)The rotational freedom of the benzyl group in 2-MNPB lowers the melting point, aiding oil-phase solubility.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to eliminate false positives caused by solvent evaporation or instrument drift.

Protocol 1: Determination of Molar Extinction Coefficient ( ϵ )

Causality: ϵ determines how effectively a molecule absorbs light at a given wavelength. High ϵ values mean less active ingredient is required in the final formulation.

  • Calibration: Prepare a 10−5 M solution of a known standard (e.g., Avobenzone) in spectroscopic-grade methanol to validate the spectrophotometer's photometric linearity.

  • Sample Preparation: Accurately weigh 2-MNPB and NPB standards. Dissolve each in methanol to create stock solutions of 10−3 M.

  • Serial Dilution: Dilute stocks to working concentrations of 5×10−6 M, 10−5 M, and 2×10−5 M. Self-validation step: Testing multiple concentrations ensures the absorbance follows the Beer-Lambert Law linearly, ruling out aggregation artifacts.

  • Measurement: Scan from 250 nm to 400 nm using a 10 mm quartz cuvette. Calculate ϵ using the formula A=ϵ⋅c⋅l .

Protocol 2: Photostability Assessment via HPLC-UV

Causality: We use methanol as the solvent because its protic nature allows us to stress-test the intramolecular hydrogen bond of 2-MNPB against competitive intermolecular solvent interactions[1].

  • Preparation: Prepare 10−5 M solutions of both candidates in methanol[1]. Spike each solution with 10−5 M of Triphenylphosphine oxide (TPPO) as an internal standard. Self-validation step: TPPO is highly photostable. Tracking its peak area ensures that any changes in the analyte's concentration are due to photolysis, not solvent evaporation during irradiation.

  • Irradiation: Place the solutions in sealed 10 mm quartz cuvettes. Irradiate using a Xenon arc solar simulator (290-400 nm) at a controlled temperature of 25°C.

  • Time-Course Sampling: Extract 20 μ L aliquots at t=0,15,30,45, and 60 minutes[1].

  • HPLC Analysis: Inject aliquots into an HPLC equipped with a C18 reverse-phase column. Use an isocratic mobile phase (e.g., 70:30 Acetonitrile:Water) and monitor at 254 nm.

  • Quantification: Calculate the remaining percentage of the UV filter by normalizing its peak area against the TPPO internal standard peak area.

Protocol Step1 1. Sample Preparation 10^-5 M in Methanol + Internal Standard Step2 2. UV Irradiation Solar Simulator (290-400 nm) Step1->Step2 Step3 3. Time-Course Sampling (t = 0, 15, 30, 45, 60 min) Step2->Step3 Step4 4. HPLC-UV Analysis Isocratic Elution, C18 Column Step3->Step4 Step5 5. Data Processing Normalize to Internal Standard & Calc ΦR Step4->Step5

Self-validating experimental workflow for assessing UV filter photostability.

Conclusion & Application Insights

For drug development and cosmetic science professionals, the structural nuances between these two classes dictate their utility. N-phenyl-benzamides offer strong baseline UV absorption[1] but are inherently limited by their reliance on amide-imidol tautomerism[2] and susceptibility to the Photo-Fries rearrangement[3]. They require heavy stabilization (e.g., triplet quenchers) to be viable in commercial formulations.

Conversely, 2-Mercapto-N-benzylbenzamide represents a structurally optimized photoprotectant. By integrating an ortho-mercapto group, the molecule gains access to the highly efficient ESIPT pathway. This structural modification fundamentally changes the causality of its relaxation, bypassing destructive radical formation and ensuring long-term photostability, making it a superior candidate for advanced photoprotective formulations.

References

  • Tang, G. Q., MacInnis, J., & Kasha, M. (1987). "Proton-transfer spectroscopy of benzanilide. Amide-imidol tautomerism." Journal of the American Chemical Society. Available at:[Link]

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). "The Photolyses of Fully Aromatic Amides." Canadian Journal of Chemistry. Available at:[Link]

  • L'Oreal (1997). "EP0542941B1 - N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light." European Patent Office.

Sources

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